Sphingosine kinase 1 (SPHK1) represents a critical enzymatic regulator in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This conversion establishes a crucial balance between pro-apoptotic ceramides and sphingosine versus pro-survival S1P, a lipid mediator that promotes cell proliferation, survival, and migration through both intracellular actions and binding to five specific G protein-coupled receptors (S1PR1-5). The This compound compound, developed by Pfizer, currently stands as the most potent SPHK1 inhibitor reported to date, exhibiting a Ki of 4.3-14 nM and demonstrating over 100-fold selectivity for SPHK1 over the closely related isoform SPHK2. This exceptional potency and selectivity profile has established this compound as an invaluable research tool for interrogating SPHK1 biology and exploring the therapeutic potential of SPHK1 inhibition across diverse disease contexts [1] [2].
The sphingolipid rheostat concept positions the dynamic balance between ceramide/sphingosine and S1P as a fundamental determinant of cellular fate, with shifts toward S1P driving proliferative and survival pathways frequently hijacked in pathological states. This compound's mechanism of action directly targets this rheostat, effectively inhibiting S1P production while concurrently allowing accumulation of pro-apoptotic sphingosine precursors. This comprehensive technical guide will examine this compound's mechanism of action from molecular to physiological levels, detail its therapeutic applications across disease models, and provide methodologies for experimental assessment of its activity, serving as an essential resource for researchers and drug development professionals working in the sphingolipid field [3].
The molecular mechanism of this compound inhibition has been elucidated through X-ray crystallography studies resolving the structure of SPHK1 in complex with this compound at 1.8 Å resolution. This high-resolution structural analysis reveals that this compound binds within the fully enclosed lipid binding pocket located in the C-terminal domain of SPHK1, adopting a bent conformation that closely mimics the natural sphingosine substrate but with critical modifications that enhance its inhibitory properties. The structural analysis identifies three key molecular interactions responsible for this compound's exceptional binding affinity and inhibitory activity [1]:
The terminal phenyl ring of this compound occupies a hydrophobic subpocket formed by residues Phe374, Leu347, Leu354, and Leu405, creating extensive van der Waals contacts that anchor the inhibitor firmly within the binding site.
The (R)-2-(hydroxymethyl)-pyrrolidine head group positions itself adjacent to the ATP γ-phosphate binding site, forming dual hydrogen bonds with the side chain of Asp264, a residue critically involved in natural sphingosine recognition and catalysis.
The central methyl-substituted aromatic ring establishes favorable edge-on interactions with the side chains of Phe259 and Phe389, while its methyl substituent packs tightly against Leu385 and Leu286, providing additional binding energy.
Interestingly, despite its overall structural similarity to sphingosine, the specific orientation of this compound's head group necessitates a 180-degree rotation to adopt a substrate-compatible position for phosphorylation, explaining why this compound functions primarily as an inhibitor with only weak substrate activity. This rotational requirement breaks the essential hydrogen bonds with Asp264, creating a signficant energy barrier that limits catalytic conversion while maintaining high-affinity binding [1].
The structural basis for this compound's selectivity profile emerges from key differences in the lipid-binding pockets of SPHK1 versus SPHK2. Three residue variations between the isoforms significantly impact inhibitor binding: Phe374 in SPHK1 is replaced by Cys in SPHK2, Ile260 becomes Val, and Met358 becomes Leu. Collectively, these substitutions create a more spacious binding pocket in SPHK2 that reduces binding affinity for this compound. The Phe374 to Cys substitution appears particularly significant, as the bulky phenyl ring in SPHK1 creates optimal hydrophobic contacts with this compound's terminal phenyl group that cannot be maintained with the smaller cysteine residue in SPHK2. This selectivity mechanism explains the observed >100-fold preference for SPHK1 over SPHK2, making this compound an exceptionally useful tool for discriminating SPHK1-specific functions in complex biological systems [1].
Table 1: Key Molecular Interactions Between this compound and SPHK1
| This compound Structural Element | Interacting SPHK1 Residues | Type of Interaction |
|---|---|---|
| Terminal phenyl ring | Phe374, Leu347, Leu354, Leu405 | Hydrophobic interactions, van der Waals forces |
| (R)-2-(hydroxymethyl)-pyrrolidine | Asp264 | Dual hydrogen bonds (nitrogen and hydroxyl) |
| Central methyl-substituted aromatic ring | Phe259, Phe389 | Edge-on aromatic interactions |
| Methyl substituent | Leu385, Leu286 | Hydrophobic packing |
This compound demonstrates differential cytotoxic activity across various cancer models, with efficacy influenced by cellular context, SPHK1 expression levels, and compensatory mechanisms. In head and neck squamous cell carcinoma (SCC), this compound treatment significantly reduces cell viability in a time- and dose-dependent manner, with 25 μM concentration decreasing viable cells to approximately 20-27% of control levels after 72 hours. The cell death mechanism involves both apoptosis and necrosis, as demonstrated by flow cytometry with Annexin V/PI staining, showing populations in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Additionally, this compound induces substantial autophagy activation in SCC cells, characterized by LC3-I to LC3-II conversion and granular cytoplasmic LC3 accumulation. This autophagic response appears to serve a protective function, as pharmacological inhibition of autophagy with wortmannin, 3-methyladenine, or bafilomycin A1 significantly enhances this compound-induced cell death [3].
In non-small cell lung cancer (NSCLC) models, this compound itself demonstrates somewhat limited anticancer activity despite potent enzyme inhibition, likely due to compensatory sphingosine accumulation and metabolic stability issues. However, structural derivatives of this compound designed with piperidine head groups and bulky tail modifications show markedly improved efficacy, significantly increasing apoptosis in NSCLC cells and inhibiting tumor formation in xenograft models. These derivatives maintain potent inhibition of both SPHK1 and SPHK2 activity, reduce S1P production, and demonstrate superior metabolic stability compared to the parent compound. The enhanced anticancer activity of these derivatives confirms that the cytotoxic effects are SPHK-dependent, as demonstrated through siRNA knockdown experiments [4] [5].
This compound demonstrates compelling antifibrotic efficacy in diverse fibrotic disease models. In liver fibrosis induced in rat models through CCl₄ administration or combined high-fat emulsion (HFE) and CCl₄ exposure, this compound treatment significantly reduces fibrosis area by day 7 of intervention. This therapeutic effect correlates with inhibited autophagy, as evidenced by reduced autophagosome formation on electron microscopy and decreased expression of autophagy-related genes (Atg5, Atg12, Becn1). The correlation analysis reveals strong positive relationships between SphK1 expression and autophagy markers (r=0.498-0.603), while autophagy markers show negative correlations with fibrosis area (r=-0.632 to -0.715), suggesting an interconnected regulatory network wherein this compound modulates both autophagic and fibrotic processes [6].
In pulmonary arterial hypertension (PAH) models, this compound administration significantly reduces right ventricular hypertrophy in hypoxic mice, associated with marked decreases in cardiomyocyte apoptosis. The cardioprotective mechanism involves reduced expression of pro-apoptotic p53 and increased expression of the antioxidant transcription factor Nrf-2. Interestingly, this compound does not significantly affect pulmonary vascular remodeling in this model, indicating distinct pathway dependencies in cardiac versus vascular compartments. The specificity of this effect to SPHK1 inhibition is confirmed through comparison with RB-005, a dual SPHK1/ceramide synthase inhibitor that fails to reduce hypertrophy, suggesting that concurrent ceramide synthase inhibition may counterbalance the benefits of SPHK1 inhibition [2] [7].
Table 2: Therapeutic Efficacy of this compound in Disease Models
| Disease Model | Key Efficacy Findings | Proposed Mechanisms |
|---|---|---|
| Head and Neck Squamous Cell Carcinoma | Dose-dependent reduction in viability (IC₅₀ ~25 μM); Induction of apoptosis and necrosis | S1P reduction; Ceramide/sphingosine accumulation; ROS generation; Autophagy induction |
| Non-Small Cell Lung Cancer (NSCLC) | Moderate direct efficacy; Enhanced activity with structural derivatives | SPHK1/2 inhibition; S1P reduction; Apoptosis induction |
| Liver Fibrosis | Significant reduction in fibrosis area by day 7 | Autophagy inhibition; Reduced expression of fibrotic markers (α-SMA, TGF-β, Col1a1) |
| Pulmonary Arterial Hypertension | Reduced right ventricular hypertrophy; No effect on vascular remodeling | Reduced cardiomyocyte apoptosis; ↓p53; ↑Nrf-2 expression |
Standardized protocols for evaluating this compound activity in cellular systems provide essential frameworks for reproducible research. For cell viability assessment, the MTT or EZ-CYTOX assays are typically employed with cells plated in 96-well plates at densities of 3×10³ cells/well, treated with this compound across a concentration range (1-50 μM) for 24-72 hours, followed by absorbance measurement at 450 nm. To evaluate cell death mechanisms, flow cytometry with FITC-Annexin V and propidium iodide staining reliably distinguishes apoptotic and necrotic populations, with Annexin V+/PI- cells indicating early apoptosis and Annexin V+/PI+ cells representing late apoptosis or necrosis [4] [3].
For autophagy assessment, multiple complementary approaches provide comprehensive evaluation. Immunofluorescence staining for LC3 reveals characteristic granular accumulation associated with autophagosome formation, while immunoblot analysis detects the conversion from LC3-I to LC3-II, a hallmark of autophagy activation. Pharmacological inhibition with established autophagy modifiers (wortmannin, 3-methyladenine, bafilomycin A1) confirms autophagy involvement and helps determine its functional role in cell fate decisions. SPHK enzymatic activity can be directly measured using radiolabeled or mass spectrometry-based assays that quantify sphingosine phosphorylation, with this compound demonstrating its characteristic nM potency in these systems [3].
Animal studies with this compound employ various administration routes including intraperitoneal injection and intravenous administration, with doses typically ranging from 10-30 mg/kg. Pharmacokinetic analyses reveal that this compound concentration in blood can be quantitatively determined using LC-MS/MS methods with transitions of 466 → 448 and 466 → 223 for this compound, and chlorpromazine as an internal standard (319 → 86, 319 → 58). For disease model evaluation, histopathological assessment remains crucial, with Masson's trichrome and Sirius red staining providing quantitative measures of fibrosis area, while electron microscopy enables ultrastructural examination of autophagosome formation [6] [2].
In liver fibrosis models, this compound intervention typically occurs after disease establishment, with tissue collection at multiple timepoints (days 1, 7, 14) to monitor dynamic responses. Molecular analyses include real-time PCR quantification of fibrotic markers (α-SMA, TGF-β, Col1a1) and autophagy-related genes (Atg5, Atg12, Becn1, Map1lc3a), complemented by Western blot for protein-level confirmation. In cancer xenograft models, this compound and its derivatives are administered to immunocompromised mice bearing human tumor implants, with tumor volume monitoring and end-point analysis of tumor weight and proliferation markers providing efficacy readouts [4] [6].
The molecular and cellular effects of this compound within the sphingolipid signaling network and experimental approaches for its evaluation can be visualized through the following pathway diagram:
Schematic of this compound's mechanism within sphingolipid signaling and assessment methods. The diagram illustrates how this compound inhibition of SPHK1 shifts the sphingolipid rheostat toward pro-apoptotic ceramide/sphingosine while reducing pro-survival S1P, resulting in complex cellular responses measurable through specific experimental approaches.
Despite its exceptional potency as an SPHK1 inhibitor, this compound faces several limitations that impact its therapeutic translation and utility as a chemical probe. The compound demonstrates relatively low metabolic stability in physiological systems, limiting its exposure and duration of action in vivo. Additionally, while this compound induces significant S1P reduction across multiple cell types, its direct anticancer efficacy is variable and often modest compared to its potent enzyme inhibition, potentially reflecting compensatory mechanisms including sphingosine accumulation, SPHK2 activity, or alternative survival pathways. These limitations have motivated developing structural derivatives with improved pharmaceutical properties [4] [5].
Future directions for this compound optimization and application include:
Structural modifications to improve metabolic stability while maintaining potency, particularly through piperidine head group substitutions and bulky tail structures that enhance anticancer activity.
Combination therapy approaches that leverage this compound's mechanism with conventional chemotherapeutics or targeted agents to overcome resistance and enhance efficacy.
Expanded investigation in fibrotic diseases where this compound has shown promising activity, particularly with improved derivative compounds.
Isoform-specific inhibitor development building on the structural insights from this compound binding to create highly selective SPHK2 inhibitors, which remain limited.
The continued refinement of SPHK inhibitors based on the this compound scaffold holds significant promise for targeting the sphingolipid pathway in human diseases, with particular potential in cancer, fibrosis, and cardiovascular conditions where sphingolipid signaling dysregulation has been firmly established [1] [4] [5].
PF-543 acts as a substrate-competitive inhibitor, meaning it binds to the same site on the SPHK1 enzyme as its natural substrate, sphingosine [1].
This compound is a valuable tool for probing the biological roles of SPHK1. The table below outlines its application in common research contexts.
| Research Context | Experimental Model | Typical this compound Concentration/Dose | Key Readouts & Observations |
|---|---|---|---|
| In Vitro Cancer Cytotoxicity | Head & neck squamous cell carcinoma (SCC) cells [2] | 25 µM | Time- and dose-dependent decrease in cell viability; induction of apoptosis, necrosis, and pro-survival autophagy [2] |
| In Vitro Mechanism & Sensitization | Non-small cell lung cancer (NSCLC) cells [3] | Not specified | Reduced phosphorylation of EGFR; enhanced anti-proliferative effect of gefitinib [3] |
| In Vitro Re-sensitization | TRAIL-resistant colorectal cancer cells [4] | Not specified | Synergistic induction of mitochondrial apoptosis; suppression of SPHK1/S1PR1/STAT3 axis; reversal of EMT [4] |
| In Vivo Efficacy | HCT-116 colorectal cancer xenograft model [5] | Administered to mice (specific dose not detailed in results) | Tumor shrinkage and increased survival without apparent toxicity [5] |
The following diagram illustrates a typical experimental workflow for using this compound in in vitro cancer studies, based on protocols from the search results:
Typical in vitro workflow for this compound application in cancer research.
While this compound is an indispensable research tool, its properties inform both its application and the development of future inhibitors.
The anticancer effects of this compound are largely mediated through its inhibition of the SPHK1/S1P signaling axis. The diagram below summarizes the core pathway and its downstream effects as revealed in the research.
Core signaling pathway and key research effects of this compound inhibition. The diagrams and tables provided should serve as a solid foundation for your technical guide. The search results indicate that research is highly active, particularly in exploring combination therapies and understanding resistance mechanisms across various cancer types [3] [4] [6].
This compound, also known as [(2R,3S,4E)-N-methyl-5-(4-pentylphenyl)-2-aminopent-4-ene-1,3-diol], is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), the enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a bioactive lipid mediator that functions both as an intracellular second messenger and as an extracellular ligand for a family of five G-protein-coupled receptors (S1PR1-5). The SPHK1/S1P axis has emerged as a critical signaling pathway regulating diverse physiological and pathological processes, including cancer progression, inflammatory responses, vascular integrity, and fibrosis. This compound exhibits an exceptional potency with an IC50 of 2 nM and a Ki of 3.6 nM for SPHK1 inhibition, and demonstrates >100-fold selectivity for SPHK1 over SPHK2, making it an invaluable research tool and a promising therapeutic agent [1].
The sphingolipid rheostat concept positions S1P in dynamic balance with ceramide and sphingosine, where the relative levels of these sphingolipids determine cell fate. While ceramide typically promotes apoptosis and growth inhibition, S1P enhances cell survival, proliferation, and migration. SPHK1 serves as a key regulatory enzyme in this balance, and its overexpression has been documented in numerous pathological conditions. This compound-mediated inhibition of SPHK1 consequently shifts this balance toward accumulation of ceramide and sphingosine while reducing S1P levels, thereby modulating downstream signaling pathways and cellular responses [2] [3].
This compound functions as a competitive antagonist that binds reversibly to the sphingosine-binding pocket of SPHK1, effectively preventing the enzyme from accessing its substrate. This inhibition results in dose-dependent reduction of intracellular S1P levels, which has been experimentally validated across multiple cell types and model systems. The immediate biochemical consequence of SPHK1 inhibition is the accumulation of sphingosine, which can be subsequently converted back to ceramide via ceramide synthase. This shift in the sphingolipid balance has profound effects on cellular signaling and fate decisions, ultimately influencing processes ranging from apoptosis to inflammatory responses [4] [1].
The specificity of this compound for SPHK1 over SPHK2 is particularly important therapeutically, as these two isoforms often have opposing functions in cellular regulation. While SPHK1 is primarily associated with pro-survival signaling and is upregulated in various diseases, SPHK2 has been linked to growth arrest and apoptosis in certain contexts. The selective inhibition profile of this compound enables precise targeting of the SPHK1-specific branch of S1P signaling without interfering with SPHK2-mediated functions, making it a valuable tool for dissecting the distinct roles of these enzymes in pathophysiology [1].
The therapeutic effects of this compound are mediated through its modulation of several critical signaling cascades downstream of SPHK1 inhibition:
STAT3 Pathway Modulation: In TRAIL-resistant colorectal cancer cells, this compound inhibits the SPHK1/S1PR1/STAT3 axis, resulting in downregulation of survival signals and enhanced apoptotic susceptibility. This pathway modulation increases expression of death receptors DR4 and DR5 while decreasing decoy receptor DcR1, thereby restoring TRAIL-mediated apoptosis [5].
ERK1/2 and NF-κB Signaling: this compound suppresses pro-inflammatory signaling through inhibition of ERK1/2 and NF-κB pathways. In intracerebral hemorrhage models, this inhibition protects blood-brain barrier integrity by reducing NLRP3-mediated endothelial cell pyroptosis, a specific form of inflammatory cell death [1].
Angiogenic Regulation: Through inhibition of SPHK1 in tumor and endothelial cells, this compound disrupts VEGFA expression and impairs angiogenic signaling, thereby inhibiting tumor neovascularization. Additionally, it modulates macrophage polarization by reducing M2-like phenotypes in the tumor microenvironment through interference with MIF-CD74/CD44 signaling [3].
The following diagram illustrates the core SPHK1/S1P signaling pathway and the points of intervention by this compound:
Core SPHK1/S1P signaling pathway and this compound inhibition points.
The anti-neoplastic properties of this compound have been extensively investigated across various cancer models, with particularly promising results in colorectal cancer (CRC). In TRAIL-resistant HCT116-TR colorectal cancer cells, this compound combined with TRAIL demonstrated synergistic cytotoxicity, overcoming acquired resistance through multiple mechanisms. The combination treatment significantly enhanced mitochondrial apoptosis activation, as evidenced by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3/9 activation. Additionally, this compound effectively suppressed cancer stemness by reducing tumorsphere formation and downregulating stemness markers (Nanog, Oct4, Sox2), while simultaneously inhibiting epithelial-mesenchymal transition (EMT) and metastatic potential through modulation of E-cadherin, N-cadherin, and vimentin expression [5].
In the tumor microenvironment, this compound disrupts critical pro-tumorigenic communication networks. Single-cell RNA sequencing analysis revealed that this compound-mediated SPHK1 inhibition impairs S1P-MIF signaling between epithelial cells and macrophages, resulting in reduced M2-like macrophage polarization and decreased angiogenic capacity. This mechanism was further validated by spatial transcriptomics showing colocalization of SPHK1-high epithelial cells with M2-like macrophages in human CRC specimens. Functionally, this compound treatment significantly suppressed VEGFA expression in both tumor cells and macrophages, leading to impaired tube formation in endothelial cell co-culture assays [3].
The neuroprotective potential of this compound has been demonstrated in models of intracerebral hemorrhage (ICH), where it significantly preserves blood-brain barrier (BBB) integrity. Following ICH, SPHK1 expression is markedly upregulated in peri-hematomal endothelial cells, correlating with increased BBB permeability. This compound treatment (1.5 mg/kg, administered intraperitoneally once daily for 3 days) attenuated BBB leakage by approximately 40-50% as measured by Evans blue extravasation, reduced hematoma volume by 35%, and significantly improved neurological outcomes in mice. Mechanistically, this protection involves preservation of tight junction proteins (claudin-5, occludin, ZO-1), suppression of endothelial transcytosis, and inhibition of NLRP3-mediated pyroptosis via the ERK1/2 signaling pathway [1].
Beyond acute brain injury, this compound modulates neural repair processes by influencing glial cell plasticity. In retinal regeneration models, this compound enhanced the formation of Müller glia-derived progenitor cells (MGPCs) following damage, suggesting that S1P signaling normally constrains this neurogenic potential. Inhibition of SPHK1 with this compound stimulated MGPC proliferation and enhanced neuronal differentiation of their progeny, indicating that this compound may promote regenerative responses in neural tissues by overcoming S1P-mediated inhibition of glial reprogramming [6].
In pulmonary arterial hypertension (PAH), this compound demonstrated striking cardioprotective effects without significantly affecting vascular remodeling. In hypoxic mouse models of PAH, this compound treatment (10 mg/kg daily) reduced right ventricular hypertrophy by approximately 30% and decreased cardiomyocyte apoptosis. These beneficial cardiac effects were associated with reduced PARP processing, decreased p53 expression, and increased expression of the antioxidant transcription factor Nrf-2. Interestingly, concurrent inhibition of ceramide synthase appeared to nullify the benefits of SPHK1 inhibition, suggesting that the cardioprotective effects of this compound may depend on ceramide redirection rather than simply S1P reduction [4].
The anti-inflammatory and anti-fibrotic properties of this compound have been documented across multiple disease models, though these applications are less characterized than its oncological and neurological uses. This compound consistently demonstrates disease-modifying effects in preclinical models, supporting its potential as a broad-spectrum therapeutic agent targeting pathological SPHK1/S1P signaling across diverse conditions [2].
Cell viability and apoptotic assays represent fundamental approaches for evaluating this compound efficacy in cancer models. The MTT assay is commonly employed to assess cell viability following this compound treatment, typically across a concentration range of 5-20 μM, either alone or in combination with other agents like TRAIL (50-100 ng/mL). For apoptosis detection, annexin V/propidium iodide staining followed by flow cytometry provides quantitative assessment of apoptotic populations. In TRAIL-resistant colorectal cancer cells, the combination of this compound (10 μM) with TRAIL (100 ng/mL) for 24 hours typically induces apoptosis in 40-60% of cells, compared to <10% with either agent alone [5].
Cancer stemness and metastatic potential are evaluated through specialized functional assays. Tumorsphere formation assays are performed in low-attachment plates with serum-free media supplemented with B27, EGF, and bFGF, with this compound treatment (5-10 μM) typically reducing sphere formation efficiency by 50-70% after 7-10 days. Migration and invasion capacity are assessed using wound healing assays (for 2D migration) and Matrigel-coated Transwell chambers (for 3D invasion), with this compound treatment (10 μM) typically inhibiting migration by 60-80% and invasion by 70-85% compared to controls after 24-48 hours. Western blot analysis of EMT markers (E-cadherin, N-cadherin, vimentin, snail) and stemness factors (Nanog, Oct4, Sox2) provides molecular validation of these phenotypic changes [5].
Animal dosing protocols for this compound vary by disease model but typically involve intraperitoneal administration. In intracerebral hemorrhage studies, this compound is administered at 1.5 mg/kg intraperitoneally once daily for 3 consecutive days, beginning shortly after injury induction. For cancer models, doses typically range from 5-10 mg/kg administered daily or every other day for the duration of the study. In pulmonary hypertension models, 10 mg/kg this compound is administered daily for 3 weeks during hypoxic exposure. Pharmacokinetic studies indicate that this compound reaches peak blood concentration within 15-30 minutes after intravenous administration (10-30 mg/kg) and maintains detectable levels for up to 6 hours [4] [1].
Efficacy assessment methodologies differ according to the disease model. In neurological studies, blood-brain barrier integrity is evaluated using Evans blue (4 mL/kg of 2% solution) or horseradish peroxidase extravasation, followed by spectrophotometric quantification or microscopic analysis. Hematoma volume is measured using T2-weighted MRI or brain section photography with image analysis software. In cancer models, tumor growth is monitored by caliper measurements or bioluminescent imaging, while metastasis is quantified through ex vivo examination of target organs. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is widely employed across models to assess apoptotic cells in tissue sections [5] [1].
The following diagram illustrates the mechanism of this compound in overcoming TRAIL resistance in colorectal cancer cells:
This compound mechanism for overcoming TRAIL resistance in colorectal cancer.
Table 1: Therapeutic Efficacy of this compound Across Disease Models
| Disease Model | Dosing Regimen | Key Efficacy Metrics | Results | Citation |
|---|---|---|---|---|
| TRAIL-Resistant Colorectal Cancer | 10 μM this compound + 100 ng/mL TRAIL (in vitro) | Apoptotic cell death | 40-60% apoptosis (synergistic effect) | [5] |
| Tumorsphere formation | 50-70% reduction | [5] | ||
| Cell invasion | 70-85% inhibition | [5] | ||
| Intracerebral Hemorrhage | 1.5 mg/kg IP daily for 3 days | BBB leakage (Evans blue) | ~40-50% reduction | [1] |
| Hematoma volume | ~35% reduction | [1] | ||
| Neurological function | Significant improvement | [1] | ||
| Pulmonary Arterial Hypertension | 10 mg/kg daily for 3 weeks | Right ventricular hypertrophy | ~30% reduction | [4] |
| Cardiomyocyte apoptosis | Significant reduction | [4] |
Table 2: Molecular Effects of this compound Treatment
| Target Pathway | Effect of this compound | Functional Consequence | Experimental Evidence | |-------------------|---------------------|---------------------------|---------------------------| | SPHK1/S1P/S1PR1/STAT3 | Inhibition | Restored TRAIL sensitivity, increased DR5 expression | Western blot, flow cytometry | [5] | | Mitochondrial Apoptosis | Activation | Increased Bax/Bcl-2 ratio, cytochrome c release | Western blot, caspase activity assays | [5] | | EMT Markers | E-cadherin ↑; N-cadherin, vimentin ↓ | Reduced metastatic potential | Western blot, immunofluorescence | [5] | | NLRP3 Inflammasome | Inhibition | Reduced endothelial pyroptosis, BBB protection | Western blot, immunohistochemistry | [1] | | VEGFA Expression | Downregulation | Impaired angiogenesis | ELISA, tube formation assays | [3] | | Macrophage Polarization | Reduced M2-like phenotype | Improved anti-tumor immunity | Flow cytometry, scRNA-seq | [3] |
The accumulated evidence positions This compound as a promising therapeutic candidate targeting the SPHK1/S1P axis across multiple disease domains. Its pleiotropic mechanisms of action—encompassing apoptosis induction, stemness suppression, metastasis inhibition, inflammation modulation, and barrier protection—reflect the fundamental role of SPHK1/S1P signaling in pathophysiology. The consistent demonstration of efficacy in preclinical models across neurological, oncological, and cardiovascular conditions underscores the therapeutic potential of targeted SPHK1 inhibition [5] [4] [1].
Several challenges and future directions warrant consideration in the translational development of this compound and related SPHK1 inhibitors. The context-dependent functions of SPHK1 and S1P signaling necessitate careful patient stratification and appropriate timing of intervention. In retinal regeneration models, for instance, S1P signaling must be inhibited to generate progenitor cells but may be required at later stages for proper differentiation [6]. Additionally, tissue-specific delivery approaches may enhance the therapeutic index of this compound, particularly for chronic conditions requiring prolonged inhibition. The development of combination strategies with conventional therapeutics, such as the demonstrated synergy with TRAIL in resistant cancers, represents a particularly promising avenue to enhance efficacy while potentially reducing side effects [5].
PF-543 competes with the substrate sphingosine in the lipid-binding pocket of SPHK1. The diagram below illustrates its mechanism and the sphingolipid metabolic pathway.
The biological impact of this compound is quantified through its effects on cell viability, sphingolipid levels, and disease models, as shown in the table below.
| Model/System | Observed Effect of this compound | Reported Concentration/Dose |
|---|---|---|
| LLC-PK1 Cells (Cytotoxicity) | 74% cell viability (vs. 96% with this compound) | 62.5 µM [2] |
| Mouse Hypoxic PAH Model | Reduced right ventricular hypertrophy (RVH) | In vivo administration [3] |
| LLC-PK1 Cells (Sphingolipids) | Activates SPT; increases cytotoxic ceramides via de novo pathway | Below 30.0 µM [2] |
| Triple-Negative Breast Cancer (TNBC) Study | Induced dose-dependent cell death in MDA-MB-231 cells | In vitro treatment [5] |
| Mouse Model of Ulcerative Colitis | Improved symptoms & pathology; reduced IL-1β, IL-6 | In vivo administration [2] |
To study this compound, researchers employ specific biochemical and cell-based assays. Key methodologies from the search results include:
This compound's ability to modulate the SPHK1/S1P axis gives it broad research and potential therapeutic applications.
This compound serves as a scaffold for chemical probes to study SPHK1 biology.
This compound is a powerful tool for probing sphingolipid metabolism. Its high potency and selectivity make it invaluable for basic research, while its efficacy across diverse disease models highlights its potential as a therapeutic agent, particularly in overcoming challenges like cancer heterogeneity.
To overcome the limitation of this compound's lack of intrinsic fluorescence, researchers have developed a modified probe. The key characteristics of this tool are summarized below.
| Feature | Description |
|---|---|
| Probe Name | Dthis compound (Dansyl-modified this compound) [1] |
| Modification | A 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore is attached to the this compound structure [1]. |
| Inhibitory Potency | Retains high potency with an IC₅₀ of 12.3 ± 2.5 nM against SphK1, comparable to the original this compound (IC₅₀ of 10.4 ± 3.2 nM) [1]. |
| Cellular Localization | Confocal microscopy confirms a primary cytosolic distribution, consistent with the known cytoplasmic localization of its target enzyme, SphK1 [1]. |
The following diagram and protocol outline the general workflow for using Dthis compound to visualize intracellular SphK1 distribution.
Experimental workflow for Dthis compound cellular imaging.
Understanding the mechanism and limitations of this compound is crucial for interpreting any localization study.
This compound, developed by Pfizer, represents one of the most potent SphK1 inhibitors reported to date, with an impressive enzymatic inhibition constant (Ki) of 3.6 nM [1]. This small molecule inhibitor specifically targets sphingosine kinase 1 (SphK1), a crucial enzyme in the sphingolipid metabolic pathway that converts sphingosine to sphingosine-1-phosphate (S1P). The significance of this targeting lies in the opposing roles of these sphingolipids: sphingosine and ceramide typically promote apoptosis and cell death, whereas S1P exerts pro-survival and proliferative effects [2]. This balance, known as the "S1P/ceramide rheostat," is fundamentally disrupted in many cancers, with SphK1 overexpression observed in numerous malignancies including breast, renal, prostate, and leukemia [1].
The structural design of this compound follows the classic pattern of sphingosine-based inhibitors, comprising three key components: a polar headgroup that mimics the sphingosine amine, a linker region, and a lipophilic tail [1]. This design enables this compound to effectively compete with the natural substrate in the SphK1 binding pocket. From a therapeutic perspective, inhibition of SphK1 by this compound results in intracellular S1P reduction while simultaneously increasing levels of pro-apoptotic ceramide, creating a cellular environment that favors apoptosis over survival [2]. This mechanism positions this compound not only as a valuable research tool for investigating sphingolipid biology but also as a promising template for developing novel anticancer therapeutics aimed at resetting the distorted sphingolipid balance in cancer cells.
The antiproliferative activity of this compound stems from its highly specific interaction with and inhibition of SphK1, which in turn triggers a cascade of molecular events that ultimately compromise cancer cell viability. Understanding this mechanism requires insight into both the direct enzymatic inhibition and the subsequent downstream effects on cellular signaling pathways.
This compound functions as a competitive inhibitor that directly targets the lipid-binding pocket of SphK1, effectively blocking the enzyme's ability to phosphorylate its natural substrate, sphingosine [1]. Structural analyses reveal that the inhibitor's design capitalizes on key interactions within the binding site: the polar headgroup participates in hydrogen bonding networks, while the lipophilic tail, particularly the tolyl group, engages in hydrophobic interactions with residues such as Phe173, Leu299, and Leu200 [3]. These specific molecular interactions account for this compound's exceptional potency and selectivity toward SphK1 over other kinase targets. The binding prevents the conversion of sphingosine to S1P, thereby disrupting the sphingolipid equilibrium and initiating a series of pro-death cellular responses [1].
The primary biochemical consequence of SphK1 inhibition—depletion of intracellular S1P—triggers extensive downstream effects that collectively impair cancer cell survival and proliferation:
Ceramide Accumulation: With S1P production halted, the metabolic balance shifts toward accumulating pro-apoptotic ceramides, creating an intracellular environment that favors programmed cell death [1].
Cell Cycle Arrest: this compound treatment induces G2/M phase arrest in susceptible cancer cells, preventing proper cell division and proliferation [3].
Activation of Cell Death Pathways: The compound promotes both apoptosis and autophagy through multiple mechanisms, including caspase-3 activation, PARP cleavage, and modulation of Bcl-2 family proteins [3].
Redox Imbalance: this compound-induced cytotoxicity is partially mediated through reactive oxygen species (ROS) generation, as evidenced by the protective effect of the ROS scavenger N-acetyl-L-cysteine, which reduced necrotic cell death from 48.6% to 26.3% in squamous cell carcinoma models [1].
Table 1: Key Downstream Effects of this compound-Mediated SphK1 Inhibition
| Effect Category | Specific Molecular Changes | Functional Consequences |
|---|---|---|
| Sphingolipid Modulation | ↓ Intracellular S1P, ↑ Ceramide | Shift toward pro-apoptotic environment |
| Cell Cycle Disruption | G2/M phase arrest | Impaired cellular proliferation |
| Death Pathway Activation | Caspase-3 activation, PARP cleavage | Execution of apoptosis |
| Oxidative Stress | ROS accumulation | Oxidative damage to cellular components |
The following diagram illustrates the coordinated molecular mechanism through which this compound exerts its anticancer effects:
Figure 1: this compound Mechanism of Action: Through SphK1 inhibition, this compound reduces S1P production, leading to ceramide accumulation, ROS generation, and cell cycle arrest, collectively inducing apoptosis and impaired cancer cell survival.
It is important to note that the specific responses to this compound vary considerably across different cancer cell types, influenced by factors such as basal SphK1 expression levels, compensatory mechanisms, and the integrity of apoptotic pathways. This variability explains the differential sensitivity observed across cancer models and underscores the importance of patient stratification strategies for potential SphK1-targeted therapies [1].
The in vitro efficacy of this compound has been systematically evaluated across diverse cancer models, revealing both its potential and limitations as an anticancer agent. The compound demonstrates variable activity depending on cancer type, with certain malignancies showing marked sensitivity while others exhibit relative resistance. The following comprehensive data synthesis provides researchers with critical benchmarks for evaluating this compound's therapeutic potential.
Table 2: In Vitro Anticancer Activity of this compound Across Cancer Models
| Cancer Type | Cell Line | Experimental Concentration | Observed Effects | Reference |
|---|---|---|---|---|
| Colorectal Cancer | HCT-116, HT-29, DLD-1 | 10 μM | Necrosis induction; Higher vulnerability in high SphK1-expressing HT-29 cells | [1] |
| Head & Neck Squamous Cell Carcinoma | SCC | 25 μM | Decreased viable cells; apoptosis, autophagy, and necrosis (48.6% necrosis reduced to 26.3% with NAC) | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | 5-25 μM | Moderate cytotoxicity; derivatives showed improved activity | [3] |
| Pancreatic Cancer | MIA PaCa2, PANC-1 | 20-40 μM | Variable cytotoxic effects; less pronounced than FTY720 | [4] |
The dose-response relationship observed with this compound treatment is particularly important for establishing its pharmacological profile. In head and neck squamous cell carcinoma, this compound (25 μM) decreased the proportion of viable cells in a time- and dose-dependent manner, with evidence of all three cell death pathways—autophagy, apoptosis, and necrosis—confirmed through flow cytometry analysis [1]. Similarly, in colorectal cancer models, HCT-116, HT-29, and DLD-1 cell lines all exhibited necrosis following treatment with this compound at 10 μM, though notably this concentration was 2.5–10-fold higher than required for S1P reduction in cells [1].
A critical observation across multiple studies is the differential sensitivity based on SphK1 expression levels. For instance, the HT-29 colorectal cancer cell line, which expresses the highest SphK1 levels, demonstrated greater vulnerability to this compound treatment than DLD-1 cells, which have the lowest SphK1 expression [1]. This correlation between target expression and drug sensitivity provides a potential biomarker strategy for patient selection in future clinical development.
The metabolic limitations of this compound have also been characterized, with studies indicating its relatively low metabolic stability [3]. This observation has prompted the development of derivative compounds with improved pharmaceutical properties. For example, piperidine-based derivatives (Compounds 2 and 4) demonstrated superior anticancer activity compared to the parent this compound compound, showing enhanced metabolic stability and more potent cytotoxic effects in NSCLC models [3].
When evaluating the sphingolipid modulation by this compound, interesting cell-type specific responses emerge. In pancreatic cancer cells, this compound did not significantly alter ceramide and sphingosine levels but effectively reduced S1P [4]. This pattern contrasts with findings in other cancer models where sphingosine accumulation was observed, suggesting cell-type specific metabolic adaptations to SphK1 inhibition that may influence therapeutic outcomes.
Robust experimental design is essential for accurately evaluating the anticancer properties of this compound. The following section details standardized methodologies for assessing cell viability, apoptotic activity, and mechanism-specific responses, providing researchers with reproducible protocols for comprehensive compound characterization.
MTT/MTS Assays: These colorimetric assays measure mitochondrial reductase activity as a proxy for cell viability. Cells are seeded in 96-well plates at optimal densities (e.g., 3 × 10³ cells/well) and incubated overnight for attachment. This compound is then applied across a concentration range (typically 1-100 μM) for 24-72 hours. Following treatment, MTT (0.5 mg/mL) or MTS reagent is added to each well and incubated for 1-4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO or detergent solution, and absorbance is measured at 570 nm (MTT) or 490 nm (MTS). Viability is calculated as percentage relative to vehicle-treated controls [5].
Cell Titer Blue Assay: This fluorometric method offers enhanced sensitivity compared to traditional MTT. After this compound treatment, Cell Titer Blue reagent is added directly to culture media (10% v/v) and incubated for 1-2 hours at 37°C. Fluorescence is measured at 560ex/590em nm. This assay has demonstrated strong correlation with drug dose response, particularly for microtubule-targeting agents like paclitaxel (R² = 0.9) [6].
Clonogenic Assay: This method evaluates long-term reproductive viability following transient this compound exposure. Cells are seeded at low density (e.g., 1 × 10³ cells/well in 6-well plates) and treated with this compound (5-10 μM) for 24-48 hours. The medium is then replaced with drug-free medium, and cells are cultured for 10-14 days with medium changes every 2-3 days. Resulting colonies are fixed with glutaraldehyde or methanol, stained with crystal violet (0.1%), and counted. This assay provides information about the self-renewal capacity of cancer cells after drug insult [3].
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially according to manufacturer instructions, followed by incubation in the dark for 15 minutes. Analysis is performed using flow cytometry within 1 hour, quantifying the percentage of cells in each death category [3].
Bodipy-FL-Cystine (BFC) Assay: This innovative approach measures early apoptosis through cystine/glutamate antiporter (xCT) activity, which increases under cellular stress. After this compound treatment, cells are incubated with 1 nM BFC for 30 minutes at 37°C. The fluorescent signal is quantified by flow cytometry or fluorescence microscopy. This method has demonstrated excellent correlation (R² = 0.7-0.9) with traditional apoptosis assays and offers the advantage of detecting early apoptotic events before membrane phospholipid flip-flop occurs [6].
Caspase Activation Assays: Caspase-3 activity serves as a key executioner caspase in apoptosis. Following this compound treatment, cells are lysed and incubated with caspase-specific fluorogenic substrates (e.g., DEVD-AFC for caspase-3). Cleavage releases the fluorochrome, which is quantified using a fluorescence plate reader. Alternatively, Western blot analysis can detect caspase-3 cleavage and PARP cleavage, providing complementary evidence of apoptotic pathway activation [3].
Comprehensive sphingolipid analysis is crucial for confirming this compound's mechanism of action. Liquid chromatography-mass spectrometry (LC-MS) methods enable quantification of sphingosine, S1P, and ceramide species. Following this compound treatment, lipids are extracted using methanol/chloroform mixtures with addition of internal standards. Analysis is typically performed using reverse-phase chromatography coupled to tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This approach allows researchers to verify the expected decrease in S1P and monitor accompanying changes in related sphingolipid species [4].
The experimental workflow below outlines the key steps in evaluating this compound's anticancer activity:
Figure 2: Experimental Workflow for this compound Evaluation: Comprehensive assessment of this compound's anticancer activity requires multiple complementary approaches, including viability assays, apoptosis detection, sphingolipid profiling, and cell cycle analysis.
For researchers employing these assays, it is recommended to implement a combination approach rather than relying on a single method. Studies have demonstrated that the combination of Cell Titer Blue spectroscopy and BFC flow cytometry assays provides accurate distinction between live and apoptotic cells independent of the drug's mechanism of action [6]. This multi-modal assessment strategy ensures comprehensive characterization of this compound's anticancer activity and minimizes artifacts that can occur with any single methodology.
The accumulating in vitro evidence for this compound's anticancer activity, while promising, reveals several challenges that must be addressed through continued research. A primary observation across multiple studies is the disconnect between this compound's potent enzymatic inhibition (Ki = 3.6 nM) and its more variable cellular efficacy, which often requires micromolar concentrations to achieve significant cytotoxicity [1]. This apparent paradox may be explained by several factors, including cellular uptake limitations, compensatory mechanisms such as upregulation of SphK2 activity, or the complex dynamics of sphingolipid metabolism that may buffer against S1P reduction.
The metabolic instability of this compound represents another significant limitation for its direct therapeutic application [4]. Research indicates that the benzenesulfonyl tail structure of this compound is particularly susceptible to metabolic degradation, prompting investigations into structural analogs with improved pharmacokinetic properties. Notably, the development of triazole-based derivatives has demonstrated enhanced metabolic stability while maintaining SphK1 inhibitory activity, suggesting a promising path forward for this chemical series [4].
From a translational perspective, several strategic approaches have emerged to enhance the therapeutic potential of SphK1 inhibition:
Rational Combination Therapies: this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents. For instance, the dual SphK1/2 inhibitor SKI-II has shown enhanced efficacy with temozolomide at sublethal doses in glioblastoma cell lines [1]. Similarly, safingol (another SphK inhibitor) has demonstrated effectiveness in combination with cisplatin in Phase 1 clinical trials against glioma [1].
Structural Optimization: Recent efforts have focused on modifying this compound's structure to improve both potency and drug-like properties. The synthesis of dimer derivatives with piperidine head groups has yielded compounds with superior anticancer activity compared to the parent this compound, demonstrating enhanced metabolic stability and improved efficacy in NSCLC xenograft models [3].
Patient Stratification Strategies: The correlation between SphK1 expression levels and this compound sensitivity suggests that tumors with high SphK1 expression may represent the most responsive population [1]. This biomarker-based approach could significantly improve clinical trial success rates by enriching for patients most likely to benefit from SphK1-targeted therapies.
The growing understanding of sphingolipid biology in cancer resistance further underscores the potential value of SphK1 inhibitors like this compound. Elevated S1P levels have been implicated in multiple resistance mechanisms, including upregulation of drug efflux transporters, activation of pro-survival pathways, and induction of epithelial-mesenchymal transition [2]. Consequently, this compound and its derivatives may find application not only as direct anticancer agents but also as resistance-modifying compounds when combined with established chemotherapeutics.
PF-543 is recognized as one of the most potent and selective SphK1 inhibitors discovered to date, with a reported Ki value of 4.3 nM and over 100-fold selectivity for SphK1 over the SphK2 isoform [1]. Its mechanism is characterized by a substrate-competitive binding mode.
Key Structural Features and Binding Interactions:
| Feature | Description | Structural Role & Interaction |
|---|---|---|
| Overall Conformation | Adopts a bent, "U-shaped" conformation [1] | Mimics the natural substrate sphingosine within the enclosed, hydrophobic lipid-binding pocket. |
| Polar Head Group | (R)-2-(hydroxymethyl)pyrrolidine [1] | Binds near the ATP (\gamma)-phosphate site; forms critical hydrogen bonds with the side chain of Asp264. |
| Central Aromatic Linker | Methyl-substituted aromatic ring with ether linkage [1] | Stabilized by edge-on (π-π stacking) interactions with Phe259 and Phe389; methyl group packs against Leu385/Leu286. |
| Lipophilic Tail | Terminal phenylsulfonylmethyl phenyl group [2] [1] | Occupies a deep hydrophobic sub-pocket lined by Phe374, Leu347, Leu354, and Leu405; interaction with Phe374 is a key determinant for SphK1 selectivity. |
The following diagram illustrates the core experimental workflow used in computational studies of this compound and its analogs, integrating virtual screening, docking, and molecular dynamics:
Computational drug discovery workflow for SphK1 inhibitors.
Virtual Screening and Docking: Structure-based virtual screening (VS) is a primary method for identifying novel this compound-like inhibitors. Studies typically use the crystal structure of SphK1 in complex with this compound (PDB ID: 4V24) [3]. The docking protocol is first validated by re-docking this compound to reproduce its crystallized pose, with a successful validation indicated by a root-mean-square deviation (RMSD) of the ligand heavy atoms below 2.0 Å [3]. A Tanimoto similarity threshold of 80% relative to this compound can be applied to filter a large database (e.g., PubChem), yielding over 1,000 initial compounds [2].
Molecular Dynamics (MD) Simulations: MD simulations are crucial for assessing the stability of the protein-ligand complex and understanding binding modes beyond static docking. A typical protocol involves:
Principal Component Analysis (PCA) and Free Energy Landscapes: PCA is performed on the MD trajectories to capture the essential large-scale motions of the protein. The first few principal components (PC1 and PC2) often account for a major fraction (e.g., ~70-85%) of the total conformational variance [2]. The free energy landscape (FEL) is then constructed as a function of these principal components to identify low-energy, stable conformations of the protein-ligand complex [2].
Molecular Docking Workflow with AutoDock Vina:
Molecular Dynamics Simulation Protocol (GROMACS):
The following diagram visualizes the key structural differences in the lipid-binding pockets of SphK1 and SphK2 that are exploited for selective inhibitor design:
Structural basis for SphK1/SphK2 inhibitor selectivity.
Exploiting Selectivity Determinants: The design of selective inhibitors hinges on three key residue differences in the lipid-binding pocket [5] [1]:
These substitutions make the SphK2 binding site larger. This compound achieves its >100-fold selectivity for SphK1 primarily through optimal packing of its terminal phenyl ring against Phe374 (Phe288 in SphK1a numbering) [1]. Introducing bulkier substituents that can fill the additional space in the SphK2 pocket (e.g., by accommodating a Cys residue instead of a Phe) is a documented strategy for developing SphK2-selective inhibitors [1].
Fragment-Based and Scaffold-Hopping Design: Novel inhibitor scaffolds are explored to move beyond sphingosine-like structures. For instance, quinoline-5,8-dione derivatives have been developed using a fragment-based approach, incorporating structural elements from this compound (like the pyrrolidine head group) to engage in critical hydrogen bonding within the SphK1 active site [6]. Virtual screening of natural product libraries has also identified compounds like CNP0296172 and CNP0380570, which demonstrate higher calculated binding affinity for SphK1 than this compound in silico [3].
Therapeutic Potential: this compound has shown promising biological effects in preclinical models, validating SphK1 as a therapeutic target. Key findings include:
Limitations of this compound in Research and Therapy: Despite its potent enzymatic inhibition, this compound has limitations that hinder its clinical translation:
This compound, also known chemically as (R)-(1-(4-((3-Methyl-5-(phenylsulfonylmethyl)phenoxy)methyl)benzyl)-pyrrolidin-2-yl)methanol, represents a highly selective inhibitor of sphingosine kinase 1 (SPHK1) with demonstrated potency in the nanomolar range. This small molecule inhibitor specifically targets the sphingolipid signaling pathway by competitively inhibiting SPHK1, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). The sphingosine-1-phosphate signaling axis has emerged as a critical regulator in cancer progression, with S1P promoting cell proliferation, survival, and migration while SPHK1 is frequently overexpressed in numerous cancer types. By modulating this key signaling pathway, this compound has shown significant therapeutic potential across various cancer models, including ovarian, colorectal, and head and neck squamous cell carcinomas, as well as in overcoming chemoresistance mechanisms.
The growing body of research indicates that this compound exerts its anticancer effects through multiple mechanisms, including induction of apoptosis, necrosis, and autophagy, while also sensitizing cancer cells to conventional chemotherapeutic agents. As sphingosine kinase 1 has been implicated in the development of resistance to platinum-based chemotherapy and other targeted therapies, this compound represents both a valuable research tool for investigating sphingolipid signaling and a promising therapeutic candidate for combination treatment strategies. These application notes provide detailed methodologies for assessing the effects of this compound on cancer cell viability, enabling researchers to reliably evaluate its efficacy across different experimental models.
Extensive preclinical investigations have demonstrated that This compound exhibits broad anticancer activity across diverse cancer types through multiple mechanisms of action. In head and neck squamous cell carcinoma (HNSCC), this compound treatment resulted in significant reduction of cell viability in a time- and dose-dependent manner, with only 19.8% of Ca9-22 cells and 26.7% of HSC-3 cells remaining viable after treatment with 25 μM this compound for 72 hours [1]. Flow cytometry analysis revealed that this compound induces both apoptosis and necrosis in HNSCC cells, with the proportion of necrotic cells increasing to 30.4% in Ca9-22 cells and 29.4% in HSC-3 cells following treatment [1]. Additionally, this compound was found to induce autophagy in these cancer cells, as evidenced by granular accumulation of LC3 and conversion from LC3-I to LC3-II, which represents a potential survival mechanism that can be targeted to enhance cytotoxicity [1].
In colorectal cancer models, particularly in TRAIL-resistant HCT116-TR cells, this compound demonstrated a synergistic effect when combined with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), significantly enhancing apoptotic cell death [2]. Mechanistic studies revealed that this combination therapy effectively inhibited stem cell-like properties and reduced cancer cell aggressiveness by modulating the SPHK1/S1PR1/STAT3 pathway [2]. Similarly, in ovarian cancer, nanoparticle co-delivery of carboplatin and this compound restored platinum sensitivity in platinum-insensitive SKOV3 cells, achieving remarkable tumor volume inhibition rates of 84.64% in SKOV3 tumor-bearing mouse models without significant side effects to major organs [3]. This approach effectively inhibited carboplatin-induced activation of pro-survival pathways, including ERK, AKT, and STAT3 signaling, providing a promising strategy to overcome chemoresistance [3].
Table 1: this compound Efficacy Profiles in Various Cancer Models
| Cancer Type | Cell Lines Tested | Effective Concentrations | Treatment Duration | Key Outcomes | Mechanisms Identified |
|---|---|---|---|---|---|
| Head & Neck SCC | Ca9-22, HSC-3, SAS | 1-50 μM | 24-72 hours | 19.8-26.7% viability at 25 μM | Apoptosis, necrosis, autophagy via LC3-I/II conversion [1] |
| Colorectal Cancer | HCT116-TR (TRAIL-resistant) | Not specified | Not specified | Enhanced TRAIL-induced apoptosis | SPHK1/S1PR1/STAT3 pathway modulation [2] |
| Ovarian Cancer | SKOV3 (platinum-insensitive) | Nanoparticle delivery | In vitro & in vivo | 84.64% tumor inhibition | Inhibition of ERK, AKT, STAT3 pro-survival pathways [3] |
| Alzheimer's Model | BV-2 microglial cells | Not specified | Not specified | Increased NO production, reduced Aβ uptake | Altered glial cell function [4] |
Table 2: Cell Death Mechanisms Induced by this compound in Head and Neck SCC
| Cell Death Mechanism | Detection Method | Key Findings | Modulation by Autophagy Inhibitors |
|---|---|---|---|
| Apoptosis | Annexin V/PI staining by flow cytometry | 16.7% late apoptotic cells in HSC-3 | Increased with bafilomycin A1 combination |
| Necrosis | Annexin V/PI staining by flow cytometry | 30.4% necrotic cells in Ca9-22 | Increased to 45.8% with wortmannin combination |
| Autophagy | LC3 immunofluorescence & immunoblotting | LC3-I to LC3-II conversion, granular cytoplasmic pattern | Enhanced cell death with wortmannin, 3-MA, bafilomycin A1 [1] |
The MTT tetrazolium reduction assay represents one of the most widely used methods for assessing cell viability and metabolic activity following this compound treatment. This assay measures the metabolic capacity of viable cells through the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by cellular reductases [5]. The protocol below has been optimized for evaluating this compound effects across various cancer cell lines.
While the MTT assay provides a robust method for assessing cell viability, complementary approaches offer additional insights into this compound mechanisms of action:
The following diagram illustrates the key molecular pathways through which this compound exerts its anticancer effects:
This schematic illustrates how this compound-mediated SPHK1 inhibition reduces S1P levels, leading to downregulation of pro-survival pathways (ERK, AKT, STAT3) and activation of multiple cell death mechanisms, ultimately resulting in reduced cancer cell viability and restored chemosensitivity [3] [1].
The following workflow provides a systematic approach for evaluating this compound effects on cancer cell viability:
This integrated workflow emphasizes the systematic evaluation of this compound effects, from initial treatment through viability assessment and mechanistic studies, providing a comprehensive approach for characterizing its anticancer properties [5] [1].
When implementing this compound viability assays, several critical factors must be considered to ensure reliable and reproducible results:
Common technical challenges and recommended solutions for this compound viability assays include:
This compound represents a highly valuable tool for investigating sphingolipid signaling in cancer and developing novel therapeutic strategies. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for evaluating this compound effects on cancer cell viability through multiple complementary approaches. The dose-dependent cytotoxicity of this compound across various cancer types, its ability to induce multiple cell death mechanisms (apoptosis, necrosis, autophagy), and its capacity to restore chemosensitivity in resistant cancers highlight its significant potential as both a research tool and a therapeutic agent. By implementing these standardized protocols with appropriate controls and optimization, researchers can reliably assess this compound efficacy and contribute to the growing understanding of sphingosine kinase inhibition as a promising anticancer strategy.
This compound is a potent and selective sphingosine kinase 1 (SphK1) inhibitor with approximately 100-fold greater selectivity for SphK1 compared to SphK2. SphK1 is overexpressed in many human cancers, including head and neck squamous cell carcinoma (SCC), and regulates tumor growth and progression. The compound exerts anti-proliferative effects and induces multiple cell death mechanisms in cancer cells. Research has demonstrated that this compound treatment not only triggers apoptosis and necrosis but also significantly induces autophagy in human head and neck SCC cells. This autophagy induction represents a critical cellular response that can be quantified through LC3 conversion assays, making this compound a valuable tool for studying autophagic pathways in cancer biology and therapeutic development [1] [2].
The interest in this compound's autophagy-inducing properties stems from the complex role of autophagy in cancer therapeutics. Autophagy can serve as either a cell survival mechanism or contribute to cell death, depending on cellular context and duration of induction. Understanding this duality is essential for developing effective cancer treatments. This compound-induced autophagy provides a valuable model system for investigating this balance, with LC3 conversion serving as a key biomarker for monitoring autophagic activity. These application notes provide detailed protocols and methodological considerations for researchers studying this compound-mediated autophagy, particularly through the well-established LC3 conversion assay [1] [2].
This compound induces autophagy through its primary action as a sphingosine kinase 1 inhibitor. SphK1 is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), which promotes cell proliferation and survival. By inhibiting SphK1, this compound disrupts the sphingolipid rheostat, shifting the balance toward accumulating ceramide and sphingosine while decreasing S1P levels. This alteration in sphingolipid metabolism creates cellular stress that triggers autophagy as an adaptive response. Research has shown that this compound treatment leads to the activation of autophagic pathways characterized by distinct molecular events, including the conversion of LC3-I to LC3-II and the formation of autophagosomal structures [1] [2].
The autophagy induced by this compound has been demonstrated to function as a protective mechanism in cancer cells. When autophagy is inhibited in combination with this compound treatment, cell death through both apoptosis and necrosis is significantly enhanced. This suggests that the autophagic response represents a survival strategy employed by cancer cells to mitigate the cytotoxic effects of this compound. Additionally, reactive oxygen species (ROS) have been identified as mediators of this compound's cytotoxicity, as ROS scavengers can reduce its cell-killing effects. The interplay between these different cell death modalities and autophagy creates a complex cellular response that researchers must carefully evaluate when interpreting experimental results [1] [2].
The conversion of microtubule-associated protein 1 light chain 3 (LC3) is a central event in autophagy and serves as the primary readout for this compound-induced autophagic activity. LC3 undergoes a series of post-translational modifications during autophagy initiation:
The ATG12-ATG5-ATG16L1 complex (E3-like complex) plays a crucial role in facilitating LC3 lipidation. This complex functions as an E3-like enzyme that promotes LC3/GABARAP protein anchoring to the autophagosome membrane. Structural studies have revealed that the ATG12-ATG5 conjugate provides a binding platform for ATG3, the E2-like enzyme for LC3, thereby enabling efficient transfer of LC3 to PE membranes. The entire process can be monitored through various techniques that detect the conversion from LC3-I to LC3-II and the subsequent localization of LC3 to autophagic vesicles [5] [6].
The following diagram illustrates the key molecular events in this compound-induced autophagy and LC3 processing:
Materials Required:
Procedure:
Critical Notes:
Materials Required:
Procedure:
Data Interpretation:
Materials Required:
Procedure:
Data Interpretation:
Materials Required:
Procedure:
Data Interpretation:
The following table summarizes key quantitative findings from this compound treatment in head and neck SCC cells:
Table 1: Quantitative Effects of this compound on Head and Neck SCC Cells
| Parameter | Cell Line | This compound Concentration | Exposure Time | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability | Ca9-22 | 25 μM | 72 h | 19.8% of control | [2] |
| Cell Viability | HSC-3 | 25 μM | 72 h | 26.7% of control | [2] |
| Necrotic Cells | Ca9-22 | 25 μM | 72 h | 30.4% of population | [2] |
| Late Apoptotic Cells | HSC-3 | 25 μM | 72 h | 16.7% of population | [2] |
| Viable Cells | Ca9-22 | 25 μM | 72 h | 54.7% of population | [2] |
| Viable Cells | HSC-3 | 25 μM | 72 h | 50.1% of population | [2] |
| Necrotic Cells (with wortmannin) | Ca9-22 | 25 μM + inhibitor | 72 h | 45.8% of population | [2] |
| LC3-II Accumulation | HSC-3 | 25 μM | 6-24 h | Sustained increase | [2] |
The effects of autophagy inhibitors on this compound-induced cell death demonstrate the protective role of autophagy:
Table 2: Effects of Autophagy Inhibitors on this compound-Induced Cell Death
| Inhibitor | Mechanism | Cell Line | Effect on this compound-induced Necrosis | Effect on LC3-II Levels | |---------------|---------------|---------------|--------------------------------------|----------------------------| | Wortmannin | PI3K inhibitor, blocks autophagosome formation | Ca9-22 | Increased to 45.8% | Decreased | [2] | | 3-Methyladenine (3-MA) | Class III PI3K inhibitor, blocks autophagosome formation | HSC-3 | Increased to 55.2% | Decreased | [2] | | Bafilomycin A1 | V-ATPase inhibitor, blocks autophagosome-lysosome fusion | HSC-3 | Slight increase in early apoptosis | Maintained high levels | [2] |
The experimental workflow for assessing this compound-induced autophagy with pharmacological inhibitors is illustrated below:
Cell Line Considerations:
Critical Experimental Controls:
Time and Concentration Considerations:
Interpreting LC3 Conversion Results:
Common Technical Issues:
Integrating Multiple Detection Methods:
PF-543, a potent and selective sphingosine kinase 1 (SphK1) inhibitor, can trigger multiple cell death pathways. The specific effects are cell-type-dependent, as summarized in the table below.
| Cell Line / Context | Primary Cell Death Mechanism(s) Induced by this compound | Key Molecular Markers or Pathways |
|---|
| Head and Neck Squamous Cell Carcinoma (SCC) [1] | Apoptosis, Necrosis, and Autophagy (pro-survival role) | • Increased Annexin V/PI staining (Apoptosis/Necrosis) • LC3-I to LC3-II conversion, granular LC3 accumulation (Autophagy) | | Colorectal Cancer (TRAIL-Resistant) [2] | Enhanced Apoptosis (in combination with TRAIL) | • Activation of mitochondrial apoptosis pathway • Modulation of death receptors (DR5) via SPHK1/S1PR1/STAT3 pathway • Reduced cancer stemness (e.g., tumorsphere formation) |
The molecular pathway by which this compound overcomes TRAIL resistance in colorectal cancer cells can be visualized as follows:
This protocol is adapted from established methods used in this compound studies and general apoptosis detection kits [1] [3].
Follow the steps in the workflow below to prepare your samples for the flow cytometer:
Critical Notes for Staining: [3]
When presenting your data, the choice of graph type can impact clarity. The table below compares two common visualization methods.
| Graph Type | Best Use Case | Advantages |
|---|---|---|
| Dot Plot [5] | Viewing moderate or low-frequency populations. | Each dot represents a cell, making rare populations easier to see. |
| Contour Plot [5] | Visualizing high-density data where dots bunch up and obscure details. | Displays event density with contour lines; effective for showing the central tendency of large populations. |
For quantitative analysis, you can calculate the total apoptosis rate by summing the percentages of cells in the early apoptotic (Annexin V⁺/PI⁻) and late apoptotic (Annexin V⁺/PI⁺) quadrants.
The ability of this compound to not only induce direct cell death but also to overcome resistance to agents like TRAIL highlights its significant therapeutic potential [2]. Furthermore, the cell-type-specific outcomes (e.g., inducing autophagy in some contexts) underscore the importance of a detailed mechanistic investigation for any intended application.
This compound, also known chemically as (R)-(1-(4-((3-methyl-5-((phenylsulfonyl)methyl)phenoxy)methyl)benzyl)pyrrolidin-2-yl)methanol, represents a highly selective sphingosine kinase 1 (SphK1) inhibitor with significant potential for anti-angiogenic cancer therapy. This compound exhibits a remarkably low inhibition constant (Ki) of 3.6-4.3 nM against SphK1, demonstrating approximately 100-fold greater selectivity for SphK1 compared to SphK2. The SphK1/S1P signaling axis has been identified as a critical regulator in multiple cancer types, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and multiple myeloma. SphK1 is frequently overexpressed in various malignancies, where it catalyzes the phosphorylation of sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid that promotes cancer cell survival, proliferation, and angiogenesis. The strategic inhibition of this pathway by this compound offers a novel therapeutic approach that disrupts tumor angiogenesis through a mechanism distinct from conventional anti-angiogenic agents [1] [2] [3].
The therapeutic relevance of this compound stems from its ability to target tumor neovascularization, a process essential for tumor growth and metastasis. Unlike current anti-angiogenic drugs that primarily target vascular endothelial growth factor (VEGF) signaling, this compound impairs the glycolytic energy production required for endothelial cell sprouting and migration during angiogenesis. This unique mechanism is particularly valuable for addressing therapeutic resistance to VEGF-targeted therapies, which frequently develops due to the redundancy of pro-angiogenic factors in the tumor microenvironment. Recent evidence demonstrates that this compound effectively suppresses HCC progression in preclinical models by abrogating hepatic SphK1 activity and inhibiting tumor neovascularization, providing the first in vivo validation of its potential as an anti-cancer agent [1].
This compound exerts its anti-angiogenic effects primarily through modulation of the SphK1/S1P/PFKFB3 axis, a critical signaling network that links sphingolipid metabolism to glycolytic energy regulation in endothelial cells. The molecular mechanism begins with this compound's highly selective binding to SphK1, effectively inhibiting its enzymatic activity and consequently reducing S1P production. This reduction in S1P levels disrupts S1P receptor-mediated signaling, which normally promotes endothelial cell migration, survival, and capillary tube formation. The decreased S1P signaling subsequently induces proteasomal degradation of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), a critical glycolytic activator that controls the energy supply essential for tumor angiogenesis. PFKFB3 normally enhances glycolytic flux in endothelial cells, particularly in the tip cells that lead new vessel sprouts, by increasing intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1. The loss of PFKFB3 function impairs the glycolytic energy production required to fuel the energetically demanding process of angiogenesis, ultimately suppressing new blood vessel formation despite the presence of pro-angiogenic factors like VEGF-A [1].
The following diagram illustrates this central signaling pathway and this compound's inhibitory action:
The molecular interactions between this compound and SphK1 have been extensively studied through molecular dynamics simulations and structural analyses, revealing that hydrophobic interactions and π-π stacking play critical roles in stabilizing the inhibitor-enzyme complex within the J-type channel of SphK1. These interactions enable this compound to effectively compete with the natural substrate sphingosine, preventing its phosphorylation and consequently disrupting the entire S1P-mediated signaling cascade. This mechanistic understanding has facilitated recent efforts in structure-based drug design, including the identification of this compound derivatives with improved metabolic stability and anti-cancer activity, particularly through modifications to the bulky tail structure of the molecule that enhance its binding affinity and pharmacological properties [2] [4] [5].
Table 1: Summary of this compound Anti-Tumor Efficacy in Preclinical Models
| Cancer Type | Model System | Dosing Regimen | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| Hepatocellular Carcinoma | DEN-induced mouse model (primary HCC) | 25 mg/kg, i.p., every other day for 12 weeks | Significant suppression of HCC progression; reduced tumor burden | Inhibition of tumor neovascularization; decreased SphK1 activity; PFKFB3 degradation [1] |
| Head and Neck Squamous Cell Carcinoma | In vitro cell lines (Ca9-22, HSC-3, SAS) | 1-50 μM, 24-72 hours | Dose- and time-dependent cytotoxicity (19.8% viability at 25 μM in Ca9-22 cells) | Induction of apoptosis, necrosis, and protective autophagy; ROS-mediated cell death [3] |
| Non-Small Cell Lung Cancer | In vitro A549 and H1299 cells; xenograft model | 5-10 μM in vitro; derivative Compound 4 in vivo | This compound derivatives showed enhanced cytotoxicity; tumor growth inhibition in vivo | Increased apoptosis; superior metabolic stability compared to this compound [2] |
| Multiple Myeloma | In vitro MM cell lines; xenograft model | Variable based on FAM46C status | FAM46C expression sensitized cells to this compound-induced cytotoxicity | Synergistic effect between tumor suppressor FAM46C and SphK1 inhibition [6] |
| Colorectal Cancer | In vitro models | Not specified | Anti-proliferative and cytotoxic effects | Primarily induced programmed necrosis [3] |
Table 2: Summary of Key In Vitro Findings for this compound in Angiogenesis Models
| Experimental System | Cell Types | Concentration Range | Observed Effects | Significance |
|---|---|---|---|---|
| Endothelial Cell Angiogenesis | Human microvascular endothelial cells (HMEC-1), HUVECs | 1-25 μM | Disrupted angiogenesis even in pro-angiogenic milieu; inhibited tube formation | Demonstrated direct anti-angiogenic activity independent of VEGF signaling [1] |
| SphK1 Inhibition | Various cell lines | In vitro Ki = 3.6-4.3 nM | ~100-fold selectivity for SphK1 over SphK2 | High specificity enables precise targeting of S1P production [1] [2] |
| Metabolic Modulation | Endothelial cells | Not specified | Induced proteasomal degradation of PFKFB3 | Limits energy supply for tumor angiogenesis by restricting glycolytic flux [1] |
| Cell Death Mechanisms | Head and neck SCC cells | 25 μM for 72 hours | Induced apoptosis (16.7% late apoptotic cells in HSC-3) and necrosis (29.4% in HSC-3) | Flow cytometry confirmed dual cell death pathways [3] |
| Autophagy Induction | Head and neck SCC cells | 25 μM for 72 hours | LC3-I to LC3-II conversion; granular LC3 accumulation | Autophagy acts as protective mechanism; enhanced death with autophagy inhibitors [3] |
The dose-dependent response to this compound has been characterized across multiple cancer types, with significant anti-proliferative effects typically observed in the low micromolar range (5-25 μM) in vitro. Interestingly, the efficacy of this compound can be significantly modulated by the cellular context; for instance, in multiple myeloma models, the expression of the tumor suppressor FAM46C dramatically sensitizes cancer cells to this compound-induced cytotoxicity, suggesting potential biomarkers for patient stratification. The anti-angiogenic effects of this compound have been demonstrated to occur at concentrations that effectively reduce S1P production and disrupt the PFKFB3-mediated glycolytic pathway in endothelial cells, providing a mechanistic explanation for its observed efficacy in suppressing tumor neovascularization [1] [3] [6].
Purpose: To evaluate the anti-angiogenic activity of this compound by assessing its ability to disrupt capillary-like tube formation by endothelial cells, a key step in angiogenesis.
Materials:
Procedure:
Notes: Include VEGF-A (10-50 ng/mL) as a positive control for tube formation. Test this compound both in basal conditions and in VEGF-A-stimulated conditions to assess ability to disrupt angiogenesis even in pro-angiogenic milieu. DMSO concentration should not exceed 0.1% in all treatments [1].
Purpose: To determine the cytotoxic effects of this compound on cancer and endothelial cells.
Materials:
Procedure:
Notes: For co-treatment with autophagy inhibitors, add compounds such as wortmannin (1 μM), 3-methyladenine (5 mM), or bafilomycin A1 (100 nM) 1 hour prior to this compound treatment. Include appropriate controls for inhibitor toxicity alone [2] [3].
Purpose: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in an immunocompetent model of primary liver cancer.
Materials:
Procedure:
Notes: Confirm SphK1 inhibition by measuring S1P levels in liver tissue using targeted lipidomics. Assess tumor burden by counting macroscopic tumors and calculating liver-to-body weight ratio [1].
Purpose: To rapidly screen this compound for anti-angiogenic activity using a transparent vertebrate model.
Materials:
Procedure:
Notes: Use indirubin 3' monoxime (I3M) as a positive control for angiogenesis inhibition. This automated platform enables medium-throughput screening of this compound and its derivatives for anti-angiogenic activity [7].
The following workflow diagram illustrates the key stages in the zebrafish screening protocol:
The accumulating preclinical evidence positions this compound as a promising therapeutic candidate that targets tumor angiogenesis through a novel metabolic mechanism. Unlike conventional anti-angiogenic agents that directly target growth factor signaling, this compound impairs the fundamental energy supply required for endothelial cell functions during vessel sprouting. This approach potentially addresses the limitations of current VEGF inhibitors, which often face therapeutic resistance due to the redundancy of pro-angiogenic factors in the tumor microenvironment. The demonstration that this compound effectively suppresses HCC progression in a primary mouse model provides compelling in vivo validation for this strategy and supports further development of SphK1 inhibitors as cancer therapeutics [1].
Future research directions should focus on addressing the pharmacological challenges associated with this compound, particularly its relatively low metabolic stability which may limit its clinical translation. Recent efforts to develop this compound derivatives with improved drug-like properties have shown promise, with certain dimer derivatives demonstrating superior metabolic stability and enhanced anti-cancer activity in NSCLC models. Additionally, the observed context-dependent efficacy of this compound, such as its enhanced activity in FAM46C-expressing multiple myeloma cells, suggests that biomarker-driven patient selection strategies may be essential for clinical development. Combination therapies represent another promising avenue, with potential for synergistic effects between this compound and conventional chemotherapeutic agents or other targeted therapies, potentially allowing for dose reduction and minimized toxicity while maintaining efficacy [2] [6].
The unique mechanism of this compound in inducing proteasomal degradation of PFKFB3 represents a particularly innovative approach to targeting tumor metabolism. This effect not only disrupts the glycolytic engine driving angiogenesis but also distinguishes this compound from direct PFKFB3 inhibitors that have faced challenges in clinical development. As research in this area advances, the integration of computational approaches, including molecular dynamics simulations and artificial intelligence-assisted drug design, will likely accelerate the optimization of next-generation SphK1 inhibitors with improved potency, selectivity, and pharmacological properties for clinical translation [1] [4] [5].
Hepatocellular carcinoma (HCC) is a highly vascularized and aggressive form of liver cancer, representing a major therapeutic challenge [1]. The sphingosine kinase 1/sphingosine-1-phosphate (SphK1/S1P) signaling axis has been identified as a key pro-cancer pathway that is aberrantly overexpressed in HCC and other malignancies [2] [3] [4]. This application note summarizes the efficacy, mechanism of action, and detailed experimental protocol for using the selective SphK1 inhibitor PF-543 in a preclinical mouse model of primary HCC. Recent findings demonstrate that this compound suppresses HCC progression not by targeting individual growth factors, but by impairing the glycolytic energy supply essential for tumor angiogenesis, representing a novel therapeutic strategy [2].
The following table summarizes the core design of the in vivo efficacy study:
| Parameter | Specification |
|---|---|
| Animal Model | Diethylnitrosamine (DEN)-induced primary HCC in C57BL/6J male mice [2] |
| This compound Treatment Initiation | 25 weeks of age (post-HCC development) [2] |
| Dosage & Route | 25 mg/kg, administered via intraperitoneal (i.p.) injection [2] |
| Dosing Frequency | Every other day for a duration of 12 weeks [2] |
| Vehicle Solution | 40% PEG-300, 5% Tween 80 in water (with initial DMSO dissolution) [2] |
Administration of this compound according to the above protocol yielded significant anti-tumor outcomes, as quantified below:
| Endpoint | Effect of this compound Treatment | Significance/Mechanistic Insight |
|---|---|---|
| Hepatic SphK1 Activity | Effectively abrogated [2] | Confirms target engagement [2] |
| HCC Tumor Progression | Significantly suppressed [2] | Demonstrates efficacy in a primary cancer model [2] |
| Tumor Neovascularization | Significantly suppressed [2] | Primary mechanism of action is anti-angiogenic [2] |
| PFKFB3 Protein Levels | Induced proteasomal degradation [2] | Disrupts glycolytic engine in endothelial cells [2] |
| S1P Supplementation | Reversed this compound effects [2] | Confirms S1P receptor-dependent mechanism [2] |
This protocol describes the key steps for establishing the DEN-induced HCC model and conducting the this compound efficacy study [2].
The following in vitro methodologies are critical for elucidating the anti-angiogenic mechanism of this compound.
This compound exerts its anti-tumor effects by selectively inhibiting SphK1, which catalyzes the production of the pro-survival and pro-angiogenic lipid messenger S1P [2] [4]. In HCC, the primary mechanism is the disruption of tumor angiogenesis, a process critical for supplying nutrients and oxygen to the growing tumor [2] [1]. Mechanistically, this compound-induced SphK1 inhibition leads to the proteasomal degradation of a key glycolytic enzyme, 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) [2]. Tumor endothelial cells rely heavily on PFKFB3-driven glycolysis for the energy required for sprouting and migration. By degrading PFKFB3, this compound starves these cells of energy, thereby inhibiting neovascularization and suppressing HCC growth [2]. This represents a shift from targeting specific pro-angiogenic growth factors to targeting the metabolic engine that fuels the angiogenic process itself.
The diagram below illustrates the core mechanistic pathway of this compound in HCC treatment.
The data obtained from the DEN-induced HCC model provides the first in vivo evidence that this compound is an effective anti-HCC agent [2]. Its novel mechanism, targeting the SphK1/S1P/PFKFB3 axis, offers a distinct therapeutic advantage. Unlike conventional anti-angiogenic drugs that block specific pro-angiogenic drivers (e.g., VEGF-A) and face issues of redundancy and resistance, this compound impairs the core glycolytic pathway that provides energy for the angiogenic process itself [2] [1]. This strategy could potentially lead to a more robust and broader inhibition of tumor neovascularization.
For researchers, the key takeaways are:
Title: Overcoming Acquired TRAIL Resistance in Colorectal Cancer via SPHK1/S1PR1/STAT3 Axis Inhibition with PF-543
Objective: This document outlines the therapeutic strategy and provides detailed protocols for using the sphingosine kinase 1 (SPHK1) inhibitor this compound to sensitize TRAIL-resistant colorectal cancer (CRC) cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.
TRAIL is a promising anticancer agent for its ability to induce apoptosis selectively in cancer cells. However, the development of resistance, particularly in colorectal cancer, limits its clinical utility [1]. A key resistance mechanism involves the SPHK1/S1PR1/STAT3 signaling axis, which promotes cell survival, inflammation, and immune evasion [2].
Recent research by Kim et al. (2025) demonstrates that targeting this axis with this compound, a potent and selective SPHK1 inhibitor, can reverse acquired TRAIL resistance. The combination therapy not only re-sensitizes resistant cells to apoptosis but also counteracts aggressiveness by reversing epithelial-mesenchymal transition (EMT) and inhibiting cancer stemness [3] [4]. This approach provides a dual attack on tumor survival and metastatic potential.
The combination of this compound and TRAIL exerts a synergistic effect against TRAIL-resistant CRC cells (e.g., HCT116-TR) through multiple interconnected mechanisms. The diagram below summarizes the core signaling pathway and the therapeutic intervention point.
The following table summarizes the key experimental findings from the in vitro study on HCT116-TR cells [3] [4].
| Experimental Readout | Effect of this compound + TRAIL Combination | Key Method(s) Used |
|---|---|---|
| Cell Viability & Apoptosis | Significant decrease; synergistic apoptotic cell death | MTT assay, flow cytometry (Annexin V/PI) |
| Clonogenic Survival | Drastically reduced colony formation | Colony formation assay |
| Death Receptor Expression | DR5 surface expression ↑; DcR1 surface expression ↓ | Western blot, flow cytometry |
| Mitochondrial Pathway | Activation of mitochondrial apoptosis | Analysis of cytochrome c release, caspase-9/3 activation |
| Cell Aggressiveness | Reduced migration and invasion | Wound healing assay, Matrigel-coated Transwell assay |
| Cancer Stemness | Inhibition of tumorsphere formation | Tumorsphere formation assay |
| EMT & Stemness Markers | E-cadherin ↑; N-cadherin, Vimentin, Snail ↓; stemness markers (e.g., CD44, Nanog) ↓ | Western blot |
Below are standardized protocols for key experiments demonstrating the efficacy of the this compound and TRAIL combination.
3.1. Cell Culture and Treatment
3.2. Apoptosis Analysis via Flow Cytometry
3.3. Protein Expression Analysis via Western Blotting
3.4. Tumorsphere Formation Assay
Sphingosine kinase 1 (SPHK1) has emerged as a critical regulator in cancer progression and therapeutic resistance, representing a promising molecular target for oncology drug development. This enzyme catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid that promotes cell survival, proliferation, and therapy resistance. The SPHK1/S1P axis is frequently dysregulated in numerous cancers, including colorectal, pancreatic, and head and neck squamous cell carcinomas. PF-543, developed by Pfizer, is currently recognized as the most potent and selective SPHK1 inhibitor available, with demonstrated efficacy in sensitizing cancer cells to apoptosis through modulation of mitochondrial pathways. [1] [2]
The significance of targeting SPHK1 lies in its position at the crossroads of multiple signaling pathways that govern cell survival and death. In many cancer types, elevated SPHK1 activity and S1P levels correlate with poor prognosis, metastasis, and resistance to conventional therapies. By inhibiting SPHK1, this compound shifts the sphingolipid rheostat toward accumulation of pro-apoptotic ceramide and sphingosine while reducing pro-survival S1P. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this compound-induced mitochondrial apoptosis pathway activation, with particular emphasis on overcoming therapy resistance in cancer models. [3] [2]
This compound induces cancer cell death through multiple interconnected mechanisms that converge on mitochondrial apoptosis. The primary mechanism involves potent inhibition of SPHK1 activity, resulting in decreased S1P production and subsequent disruption of downstream survival signaling. This inhibition triggers a cascade of molecular events leading to mitochondrial outer membrane permeabilization (MOMP), a critical point of commitment to apoptotic cell death. During MOMP, proteins from the mitochondrial intermembrane space, including cytochrome c and Smac/DIABLO, are released into the cytosol. Cytochrome c then forms the apoptosome complex with Apaf-1 and caspase-9, leading to caspase-9 activation and initiation of the caspase cascade that executes apoptotic cell death. [3] [4]
The Bcl-2 protein family plays a pivotal regulatory role in this compound-mediated apoptosis, balancing pro-survival and pro-death signals at the mitochondrial membrane. This compound treatment modulates the expression and activity of these regulatory proteins, promoting the activation of pro-apoptotic members like Bax and Bak while suppressing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This imbalance facilitates MOMP and cytochrome c release. In TRAIL-resistant colorectal cancer cells, this compound synergistically enhances apoptosis by concurrently upregulating death receptor 5 (DR5) while downregulating decoy receptor 1 (DcR1), thereby resensitizing cells to death receptor-mediated apoptosis. This combination approach effectively bypasses key resistance mechanisms through simultaneous engagement of both intrinsic and extrinsic apoptosis pathways. [3] [5]
Figure 1: Molecular Mechanism of this compound-Induced Mitochondrial Apoptosis. This diagram illustrates the key signaling pathways through which this compound induces mitochondrial apoptosis, including SPHK1/S1PR1/STAT3 pathway inhibition, modulation of Bcl-2 family proteins, death receptor regulation, and apoptosome formation. Red elements represent pro-survival pathways inhibited by this compound, while green elements represent pro-apoptotic pathways activated by this compound. [3] [5] [4]
The MTT assay provides a quantitative measurement of cell viability and metabolic activity following this compound treatment. This protocol is adapted from established methodologies used in this compound research. [3] [2]
Technical Note: For accurate assessment of combination effects with TRAIL, utilize Bliss independence or Chou-Talalay methods to determine synergistic, additive, or antagonistic interactions. [3]
Annexin V/Propidium iodide (PI) staining enables discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations. This method is crucial for quantifying this compound-induced apoptosis. [3] [2]
Technical Note: Include a positive control (e.g., 1 μM staurosporine for 4-6 hours) to validate assay performance. Analyze samples immediately after staining to prevent artifactual changes. [2]
Western blotting allows detection of key proteins in the mitochondrial apoptosis pathway and assessment of pathway activation following this compound treatment.
Technical Note: For cytochrome c localization, perform mitochondrial/cytosolic fractionation prior to Western blotting to confirm mitochondrial release. [3]
JC-1 staining provides a sensitive measure of mitochondrial membrane integrity, which is disrupted during early apoptosis following this compound treatment.
Technical Note: Include a positive control (e.g., 50 μM carbonyl cyanide m-chlorophenyl hydrazone/CCCP) to completely depolarize mitochondria for gating/threshold setting. [3]
In TRAIL-resistant colorectal cancer cells (HCT116-TR), this compound demonstrates remarkable synergy with TRAIL, effectively overcoming acquired resistance mechanisms. The combination treatment produces a significant enhancement in apoptotic cell death through dual modulation of both mitochondrial and death receptor pathways. Research shows that this compound treatment increases expression of functional death receptor 5 (DR5) while decreasing decoy receptor 1 (DcR1), thereby resensitizing resistant cells to TRAIL-mediated apoptosis. Beyond apoptosis induction, this combination therapy also suppresses cancer stem cell-like properties and inhibits epithelial-mesenchymal transition (EMT), suggesting potential for controlling metastasis and recurrence in advanced colorectal cancer. [3] [6]
This compound exhibits broad anticancer activity across multiple tumor types through tissue-specific mechanisms:
Table 1: this compound Anticancer Activity Across Cancer Types
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Head and Neck SCC | Ca9-22, HSC-3, SAS cell lines | Dose- and time-dependent cytotoxicity (19.8-26.7% viability at 25 μM) | Induction of apoptosis, necrosis, and protective autophagy; ROS generation [2] |
| Non-Small Cell Lung Cancer | A549, H1299 cell lines; xenograft models | Derivative compounds showed superior activity to this compound; tumor growth inhibition | SK1/SK2 inhibition; apoptosis induction; improved metabolic stability [1] |
| Pancreatic Cancer | MIA PaCa2, PANC-1 cell lines | Varying efficacy based on structural derivatives; IC₅₀ 11.14-26.07 μM for lead compounds | PP2A activation; dual SK1/SK2 inhibition; apoptosis induction [7] [8] |
Table 2: Quantitative Assessment of this compound Effects in Experimental Models
| Parameter Assessed | Experimental System | Results | Significance/Notes |
|---|---|---|---|
| Cell Viability Reduction | HCT116-TR colorectal cancer cells | 60-70% reduction with this compound + TRAIL vs 20-30% with single agents | Synergistic effect (Combination Index <1) [3] |
| Apoptosis Induction | HCT116-TR cells with Annexin V/PI | ~40% apoptotic cells with combination vs ~10% with single agents | Predominantly mitochondrial pathway [3] |
| Caspase Activation | Western blot analysis | Cleaved caspase-3 and caspase-9 increased 3-4 fold with combination | Mitochondrial pathway engagement [3] |
| Colony Formation Inhibition | HCT116-TR colony assay | >80% reduction with combination treatment | Indicates long-term efficacy [3] |
| Tumorsphere Formation | Cancer stem cell enrichment assay | ~70% reduction with this compound + TRAIL | Suppression of stemness properties [3] |
| Metabolic Stability | Microsomal stability assay | This compound: Low stability; Derivatives: Improved half-life | Key limitation of parent compound [1] [7] |
While this compound represents a valuable pharmacological tool for SPHK1 inhibition studies, several technical limitations must be considered for experimental design and data interpretation. The compound exhibits poor metabolic stability in biological systems, which can limit its efficacy in prolonged assays and complicates in vivo applications. Researchers should include appropriate controls and consider the use of more stable derivatives for extended duration experiments. Additionally, cell-type specific variations in response have been documented, with some cancer cells exhibiting primarily apoptotic death while others show significant necrotic components or protective autophagy induction. [1] [2] [7]
The autophagy response to this compound treatment deserves particular attention, as it may function as either a pro-survival or pro-death mechanism depending on cellular context. In head and neck squamous cell carcinoma models, this compound-induced autophagy acts as a protective mechanism, and its inhibition with wortmannin or 3-methyladenine enhances cell death. Researchers should therefore characterize the autophagy response in their specific experimental systems and consider combining this compound with autophagy inhibitors when appropriate. Furthermore, the compensatory upregulation of alternative survival pathways may limit this compound efficacy as a single agent, supporting the rationale for combination approaches with other targeted agents or conventional therapies. [2]
This compound represents a potent and selective chemical probe for investigating SPHK1 biology and mitochondrial apoptosis pathways in cancer models. The experimental protocols outlined in this application note provide robust methodologies for assessing this compound-induced cell death across multiple dimensions, from initial viability screening to mechanistic molecular analyses. The demonstrated synergy between this compound and TRAIL in resistant colorectal cancer models offers a promising approach for overcoming therapy resistance, with potential applicability to other malignancy types.
Future research directions should focus on developing improved this compound derivatives with enhanced metabolic stability and bioavailability, validating combination strategies in vivo, and identifying predictive biomarkers for patient stratification. The integration of this compound with emerging therapeutic modalities, including immunotherapy and targeted agents, represents a promising frontier in cancer therapeutics research. By providing comprehensive protocols and mechanistic insights, this application note aims to support rigorous investigation of SPHK1-targeting strategies across diverse cancer models.
A 2024 study provides the first evidence that the SphK1 inhibitor PF-543 induces the degradation of the glycolytic enzyme PFKFB3 in hepatocellular carcinoma (HCC) and endothelial cells. This degradation occurs through the proteasomal pathway and is a primary mechanism by which this compound suppresses tumor angiogenesis [1] [2].
Key Experimental Findings The following table summarizes the core quantitative findings related to PFKFB3 degradation from the study:
| Experimental Aspect | Key Findings and Parameters |
|---|---|
| This compound Treatment Effect | This compound treatment led to a significant reduction in PFKFB3 protein levels [1]. |
| Mechanism of Degradation | The this compound-induced decrease in PFKFB3 was blocked by the proteasome inhibitor MG-132, indicating proteasomal degradation is responsible [1]. |
| Functional Consequence | Degradation of PFKFB3 restricted glycolytic energy supply, disrupting endothelial cell angiogenesis even in a pro-angiogenic environment [1]. |
| Pathway Rescue | The effects of this compound, including the reduction of PFKFB3, were reversed by supplementation with sphingosine-1-phosphate (S1P) in an S1P receptor-dependent manner [1]. |
The methodology below is reconstructed from the materials and methods sections of the identified study and general best practices for protein analysis [1].
The following diagrams, created with Graphviz, illustrate the biological pathway and experimental workflow involved in this process.
Diagram Title: this compound Triggers Proteasomal Degradation of PFKFB3
Diagram Title: PFKFB3 Degradation Assay Workflow
Despite being the most potent known inhibitor of Sphingosine Kinase 1 (SPHK1), PF-543 often shows modest direct cell-killing effects in some cancer models. Research suggests this may be due to sustained high levels of sphingosine even as S1P is suppressed, which can paradoxically support cell survival, and its inherent poor metabolic stability and rapid clearance in biological systems [1].
Here are the primary strategies researchers are using to overcome this limitation, supported by recent evidence.
| Strategy | Mechanism of Action | Key Evidence | Cancer Models Studied |
|---|---|---|---|
| Combination with TRAIL | Sensitizes resistant cells to apoptosis by modulating death receptors (↑DR5, ↓DcR1) and inhibiting SPHK1/S1PR1/STAT3 pathway [2] [3]. | Synergistic cell death; reduced aggressiveness & stemness [2]. | Colorectal Cancer (TRAIL-resistant) [2] |
| Combination with PARP Inhibitors (e.g., Olaparib) | Triggers ferroptosis by inhibiting the NF-κB/NRF2 pathway [4]. | Enhanced olaparib sensitivity; increased cell death [4]. | Ovarian Cancer [4] |
| Development of Novel Derivatives | Structural modifications to improve metabolic stability and anticancer potency while retaining SPHK1 inhibition [1]. | Derivatives (Compounds 2 & 4) showed superior cytotoxicity and metabolic stability vs. This compound [1]. | Non-Small Cell Lung Cancer (NSCLC) [1] |
The following diagram illustrates the core mechanisms of the two key combination strategies, TRAIL and Olaparib, which have strong experimental support.
To validate the efficacy of these strategies in your models, here are detailed methodologies for key experiments cited in the research.
This method is used to quantify the synergistic effect between this compound and another agent (e.g., TRAIL or Olaparib) [2] [4].
This assay tests the long-term ability of cancer cells to proliferate and form colonies after treatment, indicating reduced aggressiveness [2] [1].
This assay evaluates the effect on cancer stem cell-like properties [2].
Q1: What is a major pharmacological limitation of this compound, and how can it be addressed? A key limitation is its poor metabolic stability and rapid clearance in vivo [3]. This can be addressed by developing structural derivatives with improved drug-like properties. For instance, piperidine-based derivatives (like Compound 4) have shown superior metabolic stability and potent tumor growth inhibition in xenograft models compared to the original this compound [1].
Q2: Can this compound affect cancer metastasis and aggressiveness beyond just killing cells? Yes. Research shows that combination treatment with this compound and TRAIL can reduce the aggressiveness of cancer cells by modulating the epithelial-mesenchymal transition (EMT) pathway and suppressing cancer stemness markers. This means it can potentially inhibit the ability of cancer to spread and become resistant [2].
To implement the strategies above, you can follow these established experimental protocols to synthesize new derivatives and evaluate their metabolic stability.
1. Chemical Synthesis of Derivatives The general workflow for creating novel PF-543 derivatives with improved stability involves modifying the tail group through a click reaction and reductive amination [1].
This workflow for creating this compound derivatives can be visualized as follows:
2. Key Assays for Metabolic Stability Assessment After synthesizing new compounds, evaluate their metabolic stability using these standard in vitro assays [2]. The results are typically reported as measures of intrinsic clearance.
| Assay Name | Components Used | Metabolic Enzymes Covered | Primary Purpose |
|---|---|---|---|
| Liver Microsomal Stability | Liver microsomes (subcellular fractions) | Phase I (e.g., CYP450, FMO) | Characterize metabolic conversion by primary Phase I enzymes. [2] |
| Liver S9 Stability | Liver S9 fraction (cytosol + microsomes) | Phase I & Phase II (e.g., CYP450, UGT, SULT) | Broader metabolic profile covering both Phase I and II reactions. [2] |
| Hepatocyte Stability | Intact hepatocytes (liver cells) | Full range of hepatic enzymes | Most physiologically relevant model for hepatic metabolism. [2] |
The logical workflow for conducting these stability assessments is outlined below:
Q1: Why is improving the metabolic stability of this compound a priority? this compound is a potent and selective Sphingosine Kinase 1 (SK1) inhibitor with demonstrated therapeutic potential in cancer research [3] [4] [5]. However, its low metabolic stability is a known problem that limits its efficacy and development, making structural modification necessary [3] [1].
Q2: Which part of the this compound molecule is most critical to modify for better stability? Research indicates that the benzenesulfonyl (tail) group of this compound is primarily responsible for its low metabolic stability [1]. Modifying this group, rather than the "head group," is the most effective strategy.
Q3: We modified the tail group, and the new compound shows good stability in assays but low biological activity. What could be wrong? This is a common challenge in optimization. The modification might have negatively impacted the compound's ability to bind to its target, Sphingosine Kinase (SK). To troubleshoot:
Modifying the tail structure of PF-543 is a primary strategy to enhance its metabolic stability, anticancer activity, and selectivity profile. The tables below summarize the properties of different derivative types.
Table 1: Comparison of this compound Tail Structure Modifications
| Derivative Type / Example | Key Structural Feature | SK1 Selectivity | Anticancer Activity (Cell-based) | Metabolic Stability | Key Findings |
|---|---|---|---|---|---|
| Parent Compound (this compound) [1] | Benzenesulfonyl (aromatic) tail | High | Low to moderate | Low | Potent SK1 inhibitor ((IC_{50} = 1.7) nM [2]), but low metabolic stability and anticancer effect in many cell lines [1] [3]. |
| Aliphatic Tail Derivatives (e.g., Compound 10 [1]) | Aliphatic chain (similar to FTY720) | Lower (becomes a dual SK1/SK2 inhibitor) [1] | High (e.g., IC~50~ = 11.14 µM in pancreatic cancer cells) [1] | Improved [1] | Induces strong apoptosis, effectively reduces S1P and sphingosine levels, activates PP2A [1]. |
| Dimer Derivatives (e.g., Compound 4 [3]) | Bulky tail structure (e.g., piperidine head group) | Dual SK1/SK2 inhibitor [3] | High (superior to this compound in NSCLC models) [3] | Superior to this compound [3] | Shows in vivo efficacy in xenograft models, inhibits tumor formation, increases apoptosis [3]. |
| Aromatic Tail Derivatives (e.g., Compound 5 [1]) | Aromatic tail (similar to this compound) | High SK1 selectivity [1] | Lower than aliphatic tails (e.g., IC~50~ = 26.07 µM) [1] | Not significantly improved [1] | Maintains SK1 inhibitory effect but does not resolve the low-activity issue [1]. |
Table 2: Quantitative Data on Key this compound Derivatives
| Derivative / Property | SK1 IC~50~ / Inhibition | SK2 Inhibition | Cytotoxic IC~50~ (Cell Line) | Other Quantitative Data |
|---|---|---|---|---|
| This compound | 1.7 nM [2] (~~Ki~~ = 3.6 nM [4]) | Selective for SK1 [5] | >20-40 µM (Pancreatic cancer cells) [1] | Reduces S1P level in pancreatic cancer cells [1]. |
| Compound 10 (Aliphatic) | Lower than this compound [1] | Inhibits both SK1 & SK2 [1] | 11.14 µM (MIA PaCa-2) [1] | Reduces both S1P and sphingosine levels [1]. |
| Compound 4 (Dimer, Piperidine) | Inhibits SK1 activity [3] | Inhibits SK2 activity [3] | ~10 µM (A549, 72h) [3] | Reduces S1P production [3]. |
Here are detailed methodologies for key experiments used to evaluate this compound derivatives, based on the search results.
This assay is used to determine the anticancer activity of derivatives by measuring cell metabolic activity.
This assay directly measures the compound's ability to inhibit SK1 and SK2 enzymes.
This assay detects early-stage apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
This assay evaluates the compound's stability in a biological system, often using liver microsomes.
Q1: Why does this compound show potent SK1 inhibition but weak anticancer activity in my experiments? A: This is a commonly observed phenomenon [1]. The weak activity is not necessarily due to a failure of your experiment. It may be because this compound's inhibition leads to an accumulation of sphingosine, which can be re-used for ceramide synthesis, potentially triggering compensatory survival pathways [1] [3]. Consider testing aliphatic tail derivatives (e.g., Compound 10) or dimer derivatives (e.g., Compound 4), which have demonstrated stronger cytotoxic effects and the ability to reduce both S1P and sphingosine levels [1] [3].
Q2: How can I improve the metabolic stability of this compound in my derivative designs? A: The search results indicate that the benzenesulfonyl (aromatic) tail group of this compound is responsible for its low metabolic stability [1]. Replacing this with an aliphatic tail has been shown to improve metabolic stability significantly [1]. Using a triazole group as a bioisostere for amides in the linker region can also enhance synthetic convenience and stability [1].
Q3: I synthesized a derivative with an aliphatic tail. It has good anticancer activity but lost SK1 selectivity. Is this a problem? A: Not necessarily. While this compound is highly selective for SK1, derivatives with aliphatic tails often become dual SK1/SK2 inhibitors [1]. Since both isoforms contribute to cancer cell survival, dual inhibition can be beneficial and is a valid strategy, as demonstrated by the strong apoptosis induced by these compounds [1] [5]. Focus on the overall anticancer efficacy profile rather than SK1 selectivity alone.
Q4: My derivative shows good activity in 2D cell culture but fails in an animal model. What could be the reason? A: Ensure you have addressed metabolic stability. The parent this compound has low stability, which would limit its in vivo efficacy [1]. Derivatives with improved metabolic stability (e.g., aliphatic tails, dimers) are more likely to succeed [1] [3]. Also, verify that your dosing regimen maintains effective drug concentrations throughout the experiment.
The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for evaluating new derivatives.
Diagram 1: Anti-tumor mechanism of this compound derivatives via disrupting glycolytic energy supply for angiogenesis [4]. Derivatives inhibit SphK1, reducing S1P. This disrupts S1P receptor signaling, leading to proteasomal degradation of PFKFB3. This cripples glycolysis in endothelial cells, cutting off energy for tumor angiogenesis while promoting cancer cell apoptosis.
Diagram 2: A logical workflow for evaluating newly synthesized this compound derivatives. The process begins with synthesis, followed by key in vitro assays to assess stability, target engagement, and biological activity, progressing to in vivo models for the most promising candidates.
The diagram below illustrates the key signaling pathway involved in PF-543's action.
In TRAIL-resistant cells, a hyperactive SPHK1/S1PR1/STAT3 axis promotes survival and disrupts apoptosis. This compound, a potent SPHK1 inhibitor, disrupts this pathway by:
Here is a detailed methodology for a key experiment that assesses the combined effect of this compound and TRAIL on resistant cells.
The workflow involves treating the cells with this compound followed by TRAIL, then using specific assays to measure cell death and changes in key proteins.
Q1: What is the typical IC₅₀ of this compound in cellular assays, and what concentration should I use for sensitization? The enzymatic Ki of this compound for SPHK1 is exceptionally low (3.6 nM), but cellular efficacy requires higher concentrations due to factors like cell permeability [2]. The working concentration for sensitizing TRAIL-resistant HCT116 cells is around 20 µM [3]. However, this can vary by cell type. Always perform a dose-response curve to determine the optimal non-toxic concentration for your specific model, as some ovarian cancer lines have reported IC₅₀ values between 14-48 µM [4].
Q2: My combination experiment isn't showing synergy. What could be wrong?
Q3: Are there any specific controls I must include for these experiments? Yes, a comprehensive set of controls is essential for reliable data interpretation. The table below outlines the necessary controls.
| Control Group | Purpose | Essential Measured Readouts |
|---|---|---|
| Vehicle (DMSO) Only | Baseline for viability & protein expression. | Cell viability, basal apoptosis, protein expression (p-STAT3, Caspases). |
| This compound Only | Determine intrinsic toxicity of the inhibitor. | Cell viability, apoptosis induction. |
| TRAIL Only | Confirm baseline resistance level of the cells. | Cell viability, apoptosis induction. |
| This compound + TRAIL | The experimental group to test for synergy. | All readouts. |
| Positive Death Control (e.g., Staurosporine) | Verify that the apoptosis detection machinery is functional. | High apoptosis signal. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High cell death in this compound-only control | Concentration is too high. | Perform a dose-response curve (1-20 µM) to find a sub-toxic, effective concentration. |
| No change in TRAIL sensitivity | SPHK1/STAT3 pathway not critical for resistance in this cell line. | Investigate other known TRAIL resistance mechanisms (e.g., c-FLIP expression, caspase-8 mutations) [5] [6]. |
| Inconsistent Western blot results for p-STAT3 | Improper protein handling or rapid phosphatase activity. | Always use fresh lysis buffer with phosphatase inhibitors. Process samples quickly on ice. |
| No change in DR5/DcR1 surface expression | Inefficient pathway inhibition or alternative regulation. | Confirm this compound activity (low p-STAT3). Use an alternative DR5-activating antibody as a positive control. |
PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1). Its primary action shifts the sphingolipid balance from the pro-survival lipid S1P towards the accumulation of pro-death ceramides and sphingosine [1]. A crucial and sometimes counterintuitive effect of this compound treatment is the induction of protective autophagy [2] [3]. This means the cell initiates autophagy as a survival mechanism to counteract the stress induced by this compound. Therefore, inhibiting this protective autophagy enhances this compound's cytotoxic effects.
The following diagram illustrates the core signaling pathway and the rationale for combining this compound with autophagy inhibitors.
The table below summarizes quantitative findings on enhancing this compound-induced cell death with autophagy inhibitors from specific cancer models.
| Cell Line / Cancer Type | This compound Concentration | Autophagy Inhibitor & Concentration | Effect on Cell Death (vs. This compound alone) | Key Readouts | Citation |
|---|---|---|---|---|---|
| HSC-3 (Head and Neck SCC) | 25 µM for 72h | Wortmannin (Not specified) | ↑ Necrosis: ~36.2% (from 29.4%) | Flow Cytometry (Annexin V/PI) | [2] |
| HSC-3 (Head and Neck SCC) | 25 µM for 72h | 3-Methyladenine (3-MA) (Not specified) | ↑ Necrosis: ~55.2% (from 29.4%) | Flow Cytometry (Annexin V/PI) | [2] |
| Ca9-22 (Head and Neck SCC) | 25 µM for 72h | Wortmannin (Not specified) | ↑ Necrosis: 45.8% (from 30.4%) | Flow Cytometry (Annexin V/PI) | [2] |
| TSC2-null LAM cells | 2 µM for 24-48h | (Genetic knockdown of SPHK1) | Induces autophagy-mediated cell death | Reduced viability, migration, and invasion | [3] |
| HCT116-TR (Colorectal Cancer) | 5-20 µM for 24h | Combined with TRAIL (cytokine) | Synergistic apoptosis; overcomes resistance | Activation of mitochondrial apoptosis pathway | [4] |
Here are detailed methodologies for key experiments based on the cited research.
This protocol is adapted from studies on head and neck squamous cell carcinoma (HSC-3, Ca9-22) cells [2].
Objective: To demonstrate that co-treatment with autophagy inhibitors enhances this compound-induced cell death.
Materials:
Workflow:
Detailed Steps:
Cell Seeding and Treatment:
Analysis of Autophagy (LC3-I to LC3-II Conversion):
Quantification of Cell Death:
This protocol is adapted from research on TRAIL-resistant colorectal cancer (HCT116-TR) cells [4].
Objective: To synergistically induce apoptotic cell death in TRAIL-resistant cells.
Materials:
Detailed Steps:
Cell Treatment:
Analysis of Apoptotic Signaling:
Mechanistic Investigation (Optional):
Q1: I used this compound, but my cell viability assay shows less death than expected. Why might this be? A1: This is likely due to the induction of protective autophagy, as documented in several studies [2] [3]. The cells are activating a survival mechanism. To achieve greater cytotoxicity, consider co-treatment with an autophagy inhibitor like 3-MA or Wortmannin.
Q2: How do I confirm that this compound is working in my experiment? A2: You can verify target engagement through several methods:
Q3: Which autophagy inhibitor should I use with this compound? A3: The choice depends on your experimental goal:
Q4: Does this compound only induce necrosis, or can it cause apoptosis as well? A4: this compound can induce both apoptosis and necrosis. The dominant type can vary by cell line. Furthermore, when combined with other agents (e.g., TRAIL), it can strongly promote apoptotic cell death even in resistant lines [2] [4].
| Disease Model | Dose & Route | Dosing Schedule & Treatment Duration | Key Efficacy Findings & Notes |
|---|---|---|---|
| Hepatocellular Carcinoma (DEN-induced mouse model) [1] | 25 mg/kg (Intraperitoneal, IP) | Every other day for 12 weeks | Suppressed HCC progression, inhibited tumor neovascularization. |
| Pulmonary Arterial Hypertension (Mouse hypoxic model) [2] | 1 mg/kg (IP) | Every other day for 21 days | Reduced right ventricular hypertrophy; no effect on vascular remodeling. |
| Allergic Asthma (Mouse allergen-induced model) [3] | 2.5 mg/kg (Intravenous, IV) | Administered prior to allergen challenge | Reduced inflammation, eosinophilic response, and goblet cell metaplasia. |
| Multiple Myeloma (Mouse xenograft model) [4] | 25 mg/kg (Route not specified) | Treatment details not specified in abstract | Induced cytotoxicity in FAM46C-expressing tumors. |
For a concrete example, here is the detailed methodology from the 2024 hepatocellular carcinoma study, which provides a robust protocol for long-term administration [1]:
When designing your experiments, please keep the following points in mind:
To help visualize the core mechanism of action of this compound that underlies these diverse in vivo applications, see the following pathway diagram:
This specific combination has been characterized in TRAIL-Resistant Colorectal Cancer (CRC) cells and serves as an excellent case study [1].
The signaling pathway for this synergistic interaction can be visualized as follows:
Diagram: this compound and TRAIL synergistic pathway in TRAIL-resistant CRC cells. This compound inhibits the SPHK1/S1PR1/STAT3 axis, modulating death receptors to restore apoptosis.
Properly assessing combination effects requires robust quantification. The MuSyC framework is a modern approach that overcomes limitations of older models [2] [3].
The conceptual relationship between the dose-response surfaces of single drugs and their combination is key to understanding these parameters:
Diagram: Conceptual workflow for MuSyC synergy quantification, translating single-agent and combination data into potency and efficacy parameters.
The table below summarizes the core parameters defined by the MuSyC framework.
| Parameter | Description | Interpretation |
|---|---|---|
| Synergistic Potency (α) | Change in a drug's EC₅₀ due to the presence of the other drug [2]. | α > 1: Synergistic potency (desired dose reduction) [2]. |
| Synergistic Efficacy (β) | Percent change in the maximal effect of the combination vs. the best single agent [2]. | β > 0: Synergistic efficacy (improved therapeutic outcome) [2]. |
Here is a practical guide for setting up combination experiments, based on the cited literature.
A typical workflow to test this compound in combination with another agent (e.g., TRAIL) involves several key stages [1]:
Diagram: Core experimental workflow for this compound combination therapy assessment.
| Question | Evidence-Based Answer & Troubleshooting Tip |
|---|---|
| What defines a "synergistic" combination? | A combination is synergistic when its effect is greater than the expected effect of the individual drugs assuming zero interaction. Use the MuSyC framework to distinctly report improvements in potency (α) and efficacy (β) [2] [3]. |
| Our synergy scores are inconsistent. How can we improve reliability? | Inconsistent scores often stem from high experimental noise or poor single-agent effect characterization. For sparse data, employ statistical models that borrow information across combinations to refine single-agent viability estimates, improving Bliss score reliability [4]. |
| Does this compound have efficacy in other cancer types? | Yes. Studies show this compound suppresses hepatocellular carcinoma (HCC) progression in vivo by inhibiting tumor angiogenesis and disrupting the glycolytic energy supply via the SphK1/S1P/PFKFB3 axis [5]. It also reduces right ventricular hypertrophy in a pulmonary arterial hypertension (PAH) model [6]. |
| What are the primary mechanisms of this compound? | This compound is a highly selective SPHK1 inhibitor, reducing S1P levels. This can sensitize cells to apoptosis, inhibit pro-cancer and pro-inflammatory pathways (STAT3, NF-κB), and disrupt energy metabolism in tumors [1] [5] [7]. |
The table below summarizes the available quantitative and qualitative data on PF-543's metabolic stability:
| Species/System | Key Finding on Stability | Experimental Context |
|---|
| Human, Dog, Rat, Mouse Liver Microsomes | Poor microsomal stability [1] [2] | Metabolic degradation assessed in vitro. | In vivo (Mice) | Half-life (T₁/₂) in blood: ~1.2 hours [3] | Administered at 10-30 mg/kg; rapid clearance. | | Structural Analogs | Replacing benzenesulfonyl tail with aliphatic chain improved metabolic stability [4] | Designed to address the poor stability of the this compound core structure. |
Here are the methodologies used in the cited studies to assess this compound stability, which you can adapt for internal troubleshooting guides.
This method directly addresses the user's core question and can be used as a standard operating procedure.
This in vivo protocol provides context for the microsomal stability data.
Based on the search results, here are answers to specific questions your users might have.
Why does this compound have poor metabolic stability? The search results indicate that the benzenesulfonyl tail group of this compound is a key structural feature responsible for its low metabolic stability. Researchers have found that modifying this tail structure, such as replacing it with an aliphatic chain, can lead to analogs with improved stability [4].
What are the implications of this compound's poor stability for my in vitro experiments? The potent inhibitory effect of this compound (IC₅₀ in the nanomolar range) may be short-lived in cell-based assays due to its rapid degradation. This could lead to a loss of effect over time, especially in longer-duration experiments. It is crucial to design appropriate control experiments and consider the timing of your endpoint measurements [1] [5].
What are the implications for in vivo studies? The rapid clearance of this compound means that achieving sustained therapeutic levels in animal models requires frequent dosing or continuous administration, as evidenced by the every-second-day dosing schedule used in a 21-day mouse study [3]. This pharmacokinetic profile is a significant limitation for its development as a therapeutic agent.
For researchers new to evaluating metabolic stability, the following diagram outlines a logical workflow based on the protocols above.
The available studies conclusively demonstrate this compound's instability but do not fully characterize the specific enzymes involved in its metabolism or the structure of its metabolites. Future research should focus on:
The table below summarizes the core findings from studies on aliphatic chain and other structural modifications to this compound.
| Modification Type | Example Compound | SphK1 Inhibitory Activity (IC₅₀) | Anticancer Activity (Cytotoxicity IC₅₀) | Key Outcomes and Mechanisms |
|---|
| Aliphatic Tail (replacing benzenesulfonyl group) | Compound 10 [1] [2] | Reduced selectivity vs. This compound; inhibits both SphK1 & SphK2 [1] | 11.14 μM (MIA PaCa-2 pancreatic cells) [1] | • Improved metabolic stability [1] • Activated PP2A [1] • Reduced S1P and sphingosine levels [1] | | Bulky/Dimer Tail | Compound 4 [3] | Inhibits both SphK1 & SphK2 [3] | 12.21 μM (A549 lung cells) [3] | • Superior metabolic stability vs. This compound [3] • Induced apoptosis; activated caspase-3, cleaved PARP [3] • Inhibited tumor growth in vivo (xenograft model) [3] | | Heteroatom-Aliphatic Chain (in RB005/PF-543 analogs) | Compound 10 [4] | 20% SK1 inhibition at 20 μM [4] | 6.22 μM (HT29 colorectal cells) [4] | • Strong induction of mitochondrial apoptosis [4] • Activated PP2A [4] • Anticancer effect not directly proportional to SK1 inhibition [4] | | Parent Compound | this compound | 2.0 - 11.24 nM [5] [6] | Often weak; e.g., >20 μM in pancreatic cells [1] | • Potent and selective SphK1 inhibitor [7] • Low metabolic stability [1] [3] • Variable anticancer effects [1] [8] |
To replicate and validate these findings in your laboratory, here are detailed methodologies for the most critical experiments cited.
This protocol is used to determine the IC₅₀ values of novel compounds.
This assay measures the direct inhibitory effect of compounds on SphK1 enzyme activity.
This protocol distinguishes between apoptotic and necrotic cell death.
The following diagrams illustrate the core signaling pathway and an experimental workflow based on the research.
Diagram 1: Mechanism of Action of Aliphatic-Modified this compound. Aliphatic chain modifications primarily inhibit SphK1, though with reduced isoform selectivity. This disrupts the pro-survival S1P / pro-apoptotic ceramide balance. An independent, yet crucial mechanism is the direct activation of the tumor suppressor PP2A. These convergent pathways lead to enhanced anticancer effects and improved metabolic stability.
Diagram 2: Proposed Workflow for Evaluating this compound Derivatives. A logical flow for the preclinical evaluation of new this compound analogs, integrating the key protocols. Initial in vitro and cellular screening should be followed by in-depth mechanistic studies and culminate in in vivo validation, with metabolic stability assessed for promising candidates.
The table below summarizes the inhibitory activity of PF-543 and other selected SK inhibitors against SK1 and SK2, based on data from multiple studies.
| Compound Name | Reported Activity on SK1 | Reported Activity on SK2 | Selectivity for SK1 | Citation |
|---|---|---|---|---|
| This compound | Kᵢ = 14 nM [1]; IC₅₀ = 2.0 nM [2] | Only 33% inhibition at 5 μM [1] | >3500-fold (based on Kᵢ) | [1] [2] |
| RB-005 | IC₅₀ = 3.6 μM [1] [2] | Information Not Provided in Sources | Information Not Provided in Sources | [1] [2] |
| ROME | Information Not Provided in Sources | Kᵢ = 16.5 μM [3] | Information Not Provided in Sources | [3] |
| ABC294640 | Information Not Provided in Sources | Kᵢ = 10 μM [3] | Information Not Provided in Sources | [3] |
| Compound 10 (this compound derivative) | Inhibits SK1 (less than this compound) [4] | Inhibits SK2 (lacks selectivity) [4] | Non-selective [4] | [4] |
The high selectivity of this compound for SK1 was established through several key experiments:
The high selectivity of this compound is attributed to its unique non-lipid structure, which differs from early sphingosine-like inhibitors [2]. Key structural features include:
(R)-prolinol (pyrrolidine) head group is crucial for potent SK1 inhibition. Replacing it with a piperidine group significantly reduces activity [2].The diagram below illustrates how these structural components contribute to its selectivity.
| Derivative Name / Compound | Key Structural Change | SK1 Inhibition (IC₅₀ or % Inhibition) | SK2 Inhibition | Anticancer Activity (Cell Line & IC₅₀) | Key Findings & Proposed Mechanism |
|---|---|---|---|---|---|
| This compound (Parent) | N/A | 2.0 nM [1] / ~80% inhibition at 20 µM [2] | Selective for SK1 [2] | Variable/low in many cancer cells [2] | Strong SK1 inhibitor, but low metabolic stability and often low anticancer effect [2]. |
| Compound 10 [2] | Aliphatic tail | Lower than this compound [2] | Inhibits both SK1 & SK2 [2] | MIA PaCa-2 (Pancreatic): 11.14 µM [2] | High apoptosis; reduces S1P and sphingosine; activates PP2A; improved metabolic stability [2]. |
| Compound 5 [2] | Aromatic tail | Lower than this compound [2] | Selective for SK1 [2] | MIA PaCa-2 (Pancreatic): 26.07 µM [2] | Maintains SK1 selectivity but weaker cytotoxic effect than aliphatic-tailed derivatives [2]. |
| Compound 4 [3] | Bulky tail (Dimer derivative, piperidine head) | Inhibits SK1 activity [3] | Inhibits SK2 activity [3] | A549 (NSCLC): ~5-10 µM [3] | Reduces S1P; induces apoptosis; superior metabolic stability and in vivo tumor growth inhibition [3]. |
| Compound 2 [1] | Aliphatic long chain | 10 nM [1] | Not affected [1] | Cytotoxic effect similar to this compound on colorectal and gastric cancer cells [1] | Replaces benzenesulfonyl group; maintains SK1 inhibition and anticancer activity in vitro [1]. |
To ensure the reproducibility of the comparisons above, here are the methodologies commonly used in the cited studies.
Cell Viability/Cytotoxic Activity (IC₅₀ Determination)
Sphingosine Kinase (SK) Activity Assay
Apoptosis Assay
In Vivo Xenograft Studies
The following diagrams summarize the core biological pathway targeted by these compounds and the logical workflow for their evaluation.
| Cancer Type / Condition | Therapy Type | Key Efficacy Findings | Key Mechanisms & Notes |
|---|---|---|---|
| Colorectal Cancer [1] | Combination (this compound + TRAIL) | Synergistically induced apoptotic cell death; inhibited cancer stem-cell-like properties, invasion, and migration [1]. | Overcame TRAIL resistance via the SPHK1/S1PR1/STAT3 pathway; regulated death receptors (DR5/DcR1) and EMT [1]. |
| Melanoma [2] | Monotherapy | Suppressed tumor growth in immunocompetent mouse models [2]. | Promoted antitumor immunity by disrupting the SPHK1/MTA3/PD-L1 axis; enhanced efficacy of anti-PD-1 therapy [2]. |
| Head and Neck Squamous Cell Carcinoma [3] | Monotherapy | Induced cell death (apoptosis & necrosis) and activated protective autophagy in a dose-dependent manner [3]. | Cytotoxicity was linked to reactive oxygen species (ROS) generation; inhibition of autophagy enhanced this compound-induced cell death [3]. |
| Non-Small Cell Lung Cancer (NSCLC) [4] [5] | Monotherapy | Showed relatively low anticancer activity, prompting development of more potent derivatives [4] [5]. | New dimer derivatives of this compound demonstrated superior metabolic stability and tumor growth inhibition in animal models [4] [5]. |
| Pulmonary Arterial Hypertension [6] | Monotherapy | Reduced right ventricular hypertrophy in a mouse model; no significant effect on vascular remodeling [6]. | Cardioprotective effect involved reduced cardiomyocyte apoptosis via downregulation of p53 and upregulation of Nrf-2 [6]. |
For the key studies that provide the most substantive data, here is a detailed look at their methodologies.
The research highlights two key signaling pathways through which this compound exerts its effects in different cancer contexts. The following diagram visualizes these mechanisms.
The diagram above illustrates the two distinct mechanisms identified in the search results:
The following diagram illustrates the key signaling pathway that PF-543 inhibits, and how this inhibition sensitizes resistant cancer cells to cell-death signals.
The mechanism, particularly in TRAIL-resistant colorectal cancer (CRC) cells, involves this compound sensitizing cells to TRAIL-induced apoptosis through multiple concerted actions [1] [2]:
The table below summarizes key experimental findings that validate the efficacy of this compound from the search results.
| Cancer Model / Cell Line | Key Experimental Findings | Observed Effects and Outcomes |
|---|
| TRAIL-Resistant Colorectal Cancer (HCT116-TR) [1] | • Synergistic apoptosis with TRAIL • Modulation of SPHK1/S1PR1/STAT3 pathway • Altered death receptor expression (DR5↑, DcR1↓) • Reduced tumorsphere formation | • Restored apoptotic sensitivity • Inhibition of EMT and cancer stemness • Suppressed cell aggressiveness (invasion/migration) | | Pulmonary LAM (TSC2-deficient cells) [3] | • This compound (2 μM) reduced cell viability • Induced autophagic cell death • Efficacy in a xenograft mouse model | • Triggered autophagy-mediated cell death, independent of mTORC1 signaling • Exhibited in vivo antitumor effect | | Glioma (U251, T98G cells) [4] | • SPHK1 suppression reduced cell migration • Correlation with JAK2/STAT3 pathway • Promoted M2 macrophage infiltration | • Shorter patient survival linked to high SPHK1 • Acts as an independent prognostic factor |
The table below positions this compound among other known SPHK1 inhibitors, based on its distinct profile.
| Inhibitor Name | Primary Target / Class | Key Characteristics | Reported Limitations / Challenges |
|---|
| This compound | SPHK1 (pyrrolidine-based) | • Most potent SPHK1 inhibitor (Ki = 3.6 nM) [5] [6]. • ~100-fold selectivity for SPHK1 over SPHK2 [6]. • Induces proteasomal degradation of SPHK1 [6]. | • Poor bioavailability and rapid metabolic clearance [2]. | | Opaganib (ABC294640) | SPHK2 (first-in-class) | • Orally available; has reached Phase 2 clinical trials [5] [6]. • Predicted to bind the lipid-binding site [5]. | • Lower potency for SPHK1 [5]. | | SKI-II | Dual SPHK1/2 inhibitor | • Good oral bioavailability and low toxicity [6]. • Shows efficacy in combination therapies [5]. | • Two-fold selectivity for SPHK2 over SPHK1 [6]. | | Safingol | Dual SPHK1/2 inhibitor | • Effective in Phase 1 trials with cisplatin for glioma [5]. | • Early inhibitor with limited selectivity [6]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key studies.
Cell Viability and Apoptosis Assays [1] [3]:
Aggressiveness and Stemness Evaluation [1]:
In Vivo Validation [3]:
The evidence solidifies this compound's role as a potent and highly selective chemical probe for validating the SPHK1/S1PR1/STAT3 axis in vitro. Its ability to reverse TRAIL resistance in CRC by simultaneously inducing apoptosis and suppressing metastatic traits highlights SPHK1 as a high-value therapeutic target [1] [2].
However, the recognized pharmacological limitations of this compound, particularly its poor bioavailability, mean it serves more as a pathfinder molecule than a direct clinical candidate [2]. The promising preclinical results strongly advocate for the development of next-generation SPHK1 inhibitors with improved drug-like properties. Furthermore, the efficacy of this compound in diverse cancers like LAM and glioma suggests the potential of this target in broader oncological contexts [3] [4].
| Cancer Type | Model Description | Key Finding (Tumor Suppression) | Mechanism / Context | Citation |
|---|---|---|---|---|
| Multiple Myeloma | Mouse xenograft model | Tumors with functional FAM46C expression were sensitive to PF-543, while those with a loss-of-function FAM46C variant (D90G) were not. [1] | Synergistic interaction between FAM46C tumor suppressor expression and SphK1 inhibition. [1] | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | In vitro cell line study (A549); in vivo evidence for pathway relevance is inferred. | This compound, as an SPHK1 inhibitor, suppressed the SPHK1/S1P/S1PR3 signaling axis. When combined with the EGFR-TKI gefitinib, it enhanced anti-proliferative efficacy. [2] | Suggests a promising therapeutic strategy to overcome resistance to EGFR-targeted therapy. [2] | [2] |
To help you evaluate and potentially replicate the findings, here are the methodologies from the most relevant in vivo study [1].
This compound is a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). [3] The diagram below illustrates how this compound exerts its tumor-suppressive effects in the contexts described above.
The diagram shows two identified mechanisms:
| Feature | PF-543 | Sorafenib |
|---|---|---|
| Primary Target | Sphingosine kinase 1 (SphK1) [1] | Multiple receptor tyrosine kinases (VEGFR, PDGFR, etc.) and Raf kinases [2] [3] |
| Key Mechanism in Angiogenesis | Induces proteasomal degradation of PFKFB3, a key glycolytic enzyme, cutting off energy for endothelial cell migration and tube formation [1] | Directly inhibits VEGF/VEGFR2 signaling and the RAF/MEK/ERK pathway, suppressing endothelial cell proliferation and survival [2] |
| Effect on Tumor Vasculature | Suppresses tumor neovascularization (new blood vessel formation) [1] | Reduces vascular endothelial proliferation, permeability, and new vessel formation [3] |
| In Vivo Efficacy Model | Diethylnitrosamine (DEN)-induced primary mouse HCC model [1] | Multiple models, including mouse xenografts for various cancers (e.g., myeloma, renal cell carcinoma) [2] |
| In Vivo Dosing Regimen | 25 mg/kg, intraperitoneally, every other day for 12 weeks [1] | Varies by model; clinically, a standard oral dose is 400 mg twice daily for humans [3] |
| Reported Resistance | Not reported in the available studies (novel mechanism) [1] | Well-documented; resistance often develops within ~6 months via multiple mechanisms (e.g., pathway reactivation, autophagy) [4] [3] |
The comparative data is supported by key experiments detailed in the research:
The following diagrams illustrate the distinct antiangiogenic pathways targeted by this compound and sorafenib.
Figure 1. this compound and Sorafenib Target Distinct Anti-Angiogenic Pathways.
Figure 2. Sorafenib Resistance Involves Multiple Mechanisms, While this compound Resistance is Not Yet Reported.
The distinct mechanisms of this compound and sorafenib highlight different strategic approaches to antiangiogenic therapy:
| Compound Name | Key Structural Modification | SphK1 Inhibitory Activity (IC50) | SphK2 Inhibitory Activity | Anticancer Activity (Cell Lines Tested) | Key Findings |
|---|---|---|---|---|---|
| PF-543 (Reference) | N/A | 2-4 nM (CLP assay) [1], 3.6 nM (Ki) [2] | ~100-fold less selective than SphK1 [3] | Variable; lower in several cancers [4] | Most potent & selective SphK1 inhibitor; low metabolic stability [4] |
| Compound 26a | Removal of methyl group from tolyl ring [1] | 0.3 nM (CLP assay) [1] | Reduced selectivity (half of this compound) [1] | Information missing | Higher potency than this compound, but lower SphK2 selectivity [1] |
| Compound 26b | Propyl group introduced to benzenesulfonyl tail [1] | 1.7 nM (CLP assay) [1] | Information missing | Information missing | Suggests benzenesulfonyl group can be replaced with aliphatic chains [1] |
| Compound 2 (from [1]) | Replacement of benzenesulfonyl tail with aliphatic long chain [1] | 10 nM (Enzyme assay), 62% inhibition at 40 µM [1] | No effect (similar to this compound) [1] | Similar to this compound (HT29, HCT116, AGS cells) [1] | Confirms aliphatic chain can substitute for benzenesulfonyl group [1] |
| Compound 4 (from [4]) | Piperidine head group; bulky tail structure (dimer derivative) [4] | Inhibited SK1 & SK2 activity; specific IC50 not provided [4] | Inhibited SK1 & SK2 activity; specific IC50 not provided [4] | Superior (A549, H1299 cells); induced apoptosis; inhibited tumor growth in vivo [4] | Improved metabolic stability & in vivo efficacy vs this compound [4] |
| Compound 7 (from [4]) | Bulky tail with sulfonyl group [4] | 0.14 µM (IC50) [4] | Information missing | Information missing | High binding affinity for SK1 (Ka = 3.9 × 10⁷ M⁻¹) [4] |
| Quinoline-5,8-dione-based Inhibitors (from [2]) | Quinoline-5,8-dione framework (different scaffold) [2] | Low micromolar range (dual SphK1/2 inhibition) [2] | Low micromolar range (dual SphK1/2 inhibition) [2] | Inconclusive in screening [2] | First low micromolar dual SphK1/2 inhibitors based on new quinoline scaffold [2] |
The experimental data in the table were generated using standardized biochemical and cellular assays, which are crucial for interpreting the results.
SphK Inhibitory Activity (IC50): This measures the concentration of a compound needed to inhibit half of the enzyme's activity in vitro.
Anticancer Activity (Cytotoxicity): This is often assessed using cell viability assays.
Apoptosis Detection:
The following diagram illustrates the logical workflow of a typical experiment that connects SphK inhibition to the measurement of anticancer effects.
This compound is a potent and selective inhibitor of Sphingosine Kinase 1 (SphK1). SphK1 catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P). The balance between intracellular levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P is known as the "sphingolipid rheostat." By inhibiting SphK1, this compound shifts this balance away from S1P, promoting cell death and inhibiting cancer cell proliferation, survival, and migration [2] [5] [6].
The diagram below outlines the core signaling pathways affected by SphK1 inhibition.
PF-543 primarily functions as a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) [1] [2]. Its induction of cancer cell death is mechanistically linked to the disruption of the sphingolipid metabolic pathway.
The following tables summarize quantitative data and experimental conditions from pivotal studies, providing a basis for objective comparison.
Table 1: Anticancer Efficacy of this compound and Its Derivatives in Preclinical Models
| Cancer Type | Cell Line/Model | Compound | Key Findings | Experimental Context |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [3] | A549, H1299 cells & xenograft | Compound 4 (Piperidine-based this compound derivative) | Cytotoxicity & apoptosis; S1P; superior metabolic stability & tumor growth inhibition vs this compound | 24-72 hr treatment; in vivo xenograft |
| Colorectal Cancer (CRC) [4] | HCT116-TR (TRAIL-Resistant) | This compound + TRAIL | Synergistic apoptosis; DR5, DcR1; stemness & EMT via SPHK1/S1PR1/STAT3 | Combination vs. single-agent treatment |
| General Cytotoxicity [2] | LLC-PK1 (kidney epithelial) | Dthis compound (Dansyl-modified this compound) | Cytotoxic ceramide accumulation via de novo pathway; stronger effect than this compound | 125 µM; 74% viability (Dthis compound) vs 96% (this compound) |
Table 2: Comparison of this compound with Other Sphingosine Kinase Inhibitors
| Inhibitor | Primary Target | Reported Potency (IC50/Ki) | Key Anticancer Features | Reported Limitations |
|---|---|---|---|---|
| This compound [3] [1] [2] | SPHK1 (selective) | IC50: ~2-10 nM; Ki: 14 nM [2] [1] | Most potent SPHK1 inhibitor; synergizes with TRAIL; reduces RVH in PAH models [3] [1] [4] | Low single-agent anticancer activity in some models; poor metabolic stability/bioavailability [3] [5] |
| FTY720 (Fingolimod) [3] [2] | S1P receptor modulator; SK1 inhibitor | N/A (Approved drug) | FDA-approved for multiple sclerosis; activates PP2A to suppress growth [2] | Non-selective; complex mechanism of action [3] |
| RB-005 [3] [1] | SK1 & Ceramide Synthase | IC50: 3.6 µM for SK1 [1] | Dual-inhibitor profile; comparative studies instructive for ceramide role [1] | Less potent than this compound [1] |
| ABC294640 (Opaganib) [3] | SK2 (selective) | N/A (Clinical trials) | Selective SK2 inhibitor; in clinical trials for several cancers [3] | Not as many SK2-selective inhibitors reported [3] |
To validate the cell death mechanisms in a lab setting, here are outlines of key methodologies used in the cited research.
1. Cell Viability and Cytotoxicity Assay (EZ-CYTOX/MTT)
2. Apoptosis Analysis via Flow Cytometry
3. Protein Expression Analysis via Western Blotting
The following DOT scripts generate diagrams that visually summarize the key mechanisms of action of this compound, as described in the research.
Diagram 1: this compound's Core Mechanism in Sphingolipid Metabolism This graph illustrates how this compound inhibits SPHK1, shifting the balance from pro-survival S1P to pro-death ceramide.
Diagram 2: this compound Overcomes TRAIL Resistance in Colorectal Cancer This directed graph shows how this compound sensitizes resistant cancer cells to TRAIL-induced apoptosis by modulating the SPHK1/STAT3 axis and death receptors.
The compiled data indicates that while this compound is a powerful tool for validating the SPHK1 target, its future as a therapeutic agent likely lies in combination strategies and structural optimization.